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Foundational

Physical and Chemical Properties of 4-(6-Bromoquinolin-2-yl)morpholine: A Comprehensive Technical Guide

Executive Summary 4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and materials science[1]. Featuring a rigid quinoline core,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and materials science[1]. Featuring a rigid quinoline core, a hydrophilic morpholine moiety at the C2 position, and a reactive bromine atom at the C6 position, this scaffold serves as a critical intermediate for the synthesis of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and validated experimental protocols for its synthesis and downstream derivatization.

Structural Architecture and Physicochemical Profiling

The molecular architecture of 4-(6-Bromoquinolin-2-yl)morpholine dictates its behavior in both biological systems and synthetic pathways. The planar quinoline ring provides a robust lipophilic core capable of π−π stacking interactions. The morpholine ring at the C2 position introduces a basic nitrogen and a hydrogen-bond-accepting oxygen, which modulates the molecule's overall lipophilicity and aqueous solubility—a common strategy in drug design to improve pharmacokinetic profiles.

Crucially, the C6 bromine atom acts as an orthogonal synthetic handle. It possesses a lower carbon-bromine (C-Br) bond dissociation energy compared to carbon-chlorine (C-Cl) bonds, which facilitates rapid oxidative addition in transition-metal-catalyzed cross-coupling reactions ()[2].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 4-(6-Bromoquinolin-2-yl)morpholine[1]
CAS Registry Number 864866-49-9[3]
Molecular Formula C13H13BrN2O[1]
Molecular Weight 293.16 g/mol [1]
SMILES String Brc1ccc2nc(N3CCOCC3)ccc2c1[4]
Predicted LogP ~3.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Quinoline N, Morpholine N, Morpholine O)
Topological Polar Surface Area (TPSA) 24.4 Ų
Physical State at Room Temp Solid

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 4-(6-Bromoquinolin-2-yl)morpholine stems from its dual reactivity profile, allowing independent functionalization at the C2 and C6 positions.

  • Nucleophilic Aromatic Substitution (SNAr): The C2 position of the quinoline ring is highly electron-deficient due to the inductive and mesomeric effects of the adjacent endocyclic nitrogen. This electrophilicity allows for facile SNAr reactions when a suitable leaving group (e.g., chlorine) is present, enabling the introduction of the morpholine ring ()[5].

  • Palladium-Catalyzed Cross-Coupling: The C6 position, functionalized with a bromine atom, is primed for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation. The lower bond dissociation energy of the C-Br bond ensures that oxidative addition by Pd(0) species occurs rapidly, often outcompeting side reactions and enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings ()[2].

ReactivityMap Core 4-(6-Bromoquinolin-2-yl)morpholine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C6-Aryl derivative) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C6-Amino derivative) Core->Buchwald Pd2(dba)3, R2NH Sonogashira Sonogashira Coupling (C6-Alkynyl derivative) Core->Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne Lithiation Halogen-Metal Exchange (C6-Lithio intermediate) Core->Lithiation n-BuLi, -78 °C

Chemical reactivity map of 4-(6-Bromoquinolin-2-yl)morpholine.

Experimental Protocols: Synthesis and Derivatization

The following protocols represent self-validating systems, incorporating mechanistic rationale for solvent, base, and temperature selection to ensure high fidelity and reproducibility.

SynthesisWorkflow SM 6-Bromoquinolin-2(1H)-one Intermediate 6-Bromo-2-chloroquinoline SM->Intermediate POCl3, Reflux (Chlorination) Product 4-(6-Bromoquinolin-2-yl)morpholine Intermediate->Product Morpholine, K2CO3 DMF, 90 °C (SNAr)

Two-step synthesis workflow of 4-(6-Bromoquinolin-2-yl)morpholine.

Protocol 1: Synthesis of 4-(6-Bromoquinolin-2-yl)morpholine via SNAr

Objective: To synthesize the title compound from 6-bromo-2-chloroquinoline. Mechanistic Rationale: The reaction proceeds via an SNAr mechanism. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the Meisenheimer complex transition state, accelerating the reaction. Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to neutralize the generated HCl, preventing the protonation of morpholine which would otherwise halt the catalytic cycle. Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-chloroquinoline (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

  • Suspend the mixture in anhydrous DMF (0.2 M, 50 mL) under an inert argon atmosphere.

  • Add morpholine (1.5 equiv, 15 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).

  • Self-Validation Step: Upon completion, cool the mixture to room temperature and quench by pouring into ice-cold distilled water (150 mL). The product typically precipitates as a solid, providing immediate visual confirmation of conversion.

  • Filter the precipitate under vacuum, wash with cold water to remove residual DMF and salts, and dry under high vacuum. Recrystallize from ethanol if necessary to achieve >97% purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: To functionalize the C6 position with an aryl group. Mechanistic Rationale: Pd(PPh₃)₄ is utilized as a robust Pd(0) source for the oxidative addition into the C-Br bond. A biphasic solvent system (Toluene/Water) is employed because the organic phase dissolves the organic substrates, while the aqueous phase dissolves the inorganic base (Na₂CO₃), facilitating the crucial transmetalation step of the boronic acid. Step-by-Step Methodology:

  • Charge a Schlenk flask with 4-(6-Bromoquinolin-2-yl)morpholine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Add a 2 M aqueous solution of Na₂CO₃ (2.0 equiv, 1.0 mL) and toluene (4.0 mL).

  • Self-Validation Step: Degas the biphasic mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. Failure to remove oxygen will result in homocoupling of the boronic acid (evidenced by a distinct biaryl byproduct on TLC) and catalyst degradation.

  • Heat the mixture to 90 °C under vigorous stirring for 6-8 hours.

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 6-aryl-2-morpholinoquinoline derivative.

Pharmacological and Material Science Applications

Derivatives of 2-morpholinoquinoline are highly prized in drug discovery. The morpholine ring is a privileged pharmacophore in the design of Phosphoinositide 3-kinase (PI3K) inhibitors, as it effectively occupies the ATP-binding pocket of the kinase, engaging in critical hydrogen bonding with the hinge region. Furthermore, fused pyran derivatives bearing the 2-morpholinoquinoline nucleus have demonstrated potent antimicrobial activity against various Gram-positive and Gram-negative bacterial strains ()[6].

In materials science, the extended π -conjugation of the quinoline core, modulated by the electron-donating morpholine group, makes these compounds valuable intermediates in the synthesis of fluorescent probes and organic light-emitting diodes (OLEDs).

References

  • RSC Advances: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Source: Royal Society of Chemistry. URL:[Link]

  • European Journal of Medicinal Chemistry: Microwave assisted synthesis and antimicrobial evaluation of new fused pyran derivatives bearing 2-morpholinoquinoline nucleus. Source: PubMed. URL:[Link]

Sources

Exploratory

Structural Elucidation and Spectral Analysis of 4-(6-Bromoquinolin-2-yl)morpholine: A Technical Guide

Executive Summary The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, antimalarials, and modulators of the Wnt/β-caten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, antimalarials, and modulators of the Wnt/β-catenin signaling pathway[1][2]. Specifically, 4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) [3] serves as a critical intermediate and pharmacophore. The introduction of a morpholine ring at the C-2 position significantly alters the physicochemical properties of the quinoline core, improving aqueous solubility and modulating target affinity, while the C-6 bromine provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[4].

This whitepaper provides an in-depth, first-principles analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for 4-(6-Bromoquinolin-2-yl)morpholine, detailing the causality behind chemical shifts, coupling constants, and the experimental protocols required for rigorous structural validation.

Synthetic Methodology & Workflow

To obtain high-purity NMR spectra, the analyte must first be synthesized and purified to >97%[3]. The most efficient route to 4-(6-Bromoquinolin-2-yl)morpholine is via Nucleophilic Aromatic Substitution (S N​ Ar) of 6-bromo-2-chloroquinoline with morpholine.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Charge a flame-dried, argon-purged round-bottom flask with 6-bromo-2-chloroquinoline (1.0 equiv) and anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 equiv) as the acid scavenger.

  • Solvent Addition: Suspend the mixture in anhydrous N,N -dimethylformamide (DMF) or N -methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Nucleophile Introduction: Add morpholine (1.5 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 12 hours. The electron-withdrawing nature of the quinoline nitrogen activates the C-2 position, facilitating the displacement of the chloride ion.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

G A 6-Bromo-2-chloroquinoline (Electrophile) C SNAr Reaction (K2CO3, DMF, 90°C) A->C B Morpholine (Nucleophile) B->C D 4-(6-Bromoquinolin-2-yl)morpholine (Target Compound) C->D  Nucleophilic  Substitution

Synthesis of 4-(6-Bromoquinolin-2-yl)morpholine via SNAr.

NMR Structural Elucidation

The structural confirmation of 4-(6-Bromoquinolin-2-yl)morpholine relies heavily on high-resolution 1D NMR spectroscopy. The presence of the morpholine ring and the bromine atom exert distinct electronic effects (inductive and resonance) that dictate the chemical shifts ( δ ) and multiplicity of the quinoline protons.

1 H NMR Spectral Analysis & Causality
  • The Morpholine Ring: The morpholine substituent exhibits two distinct proton environments. The protons adjacent to the electronegative oxygen atom (-CH 2​ -O-CH 2​ -) are heavily deshielded by the inductive effect, appearing as a multiplet around 3.85 ppm. The protons adjacent to the nitrogen (-CH 2​ -N-CH 2​ -) appear slightly more upfield at ~3.65 ppm.

  • The Quinoline Core (Resonance Effects): The nitrogen atom of the morpholine ring donates its lone pair into the quinoline π -system via resonance. This electron density is localized strongly at the C-3 position, heavily shielding the H-3 proton , which appears as a doublet at ~7.05 ppm.

  • The Quinoline Core (Halogen Effects): The bromine atom at C-6 creates a distinct splitting pattern for the aromatic ring. H-5 appears as a narrow doublet ( J≈2.2 Hz) due to meta-coupling with H-7. There is no ortho-coupling for H-5 because C-6 is substituted. H-7 appears as a doublet of doublets (dd) due to ortho-coupling with H-8 ( J≈9.0 Hz) and meta-coupling with H-5.

Table 1: 1 H NMR Data Summary (Predicted at 400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-4 7.85Doublet (d)9.01HDeshielded aromatic proton; ortho-coupled to H-3.
H-5 7.80Doublet (d)2.21HDeshielded by adjacent Br; meta-coupled to H-7.
H-7 7.65Doublet of doublets (dd)9.0, 2.21HOrtho-coupled to H-8, meta-coupled to H-5.
H-8 7.55Doublet (d)9.01HOrtho-coupled to H-7.
H-3 7.05Doublet (d)9.01HShielded by resonance from morpholine nitrogen.
H-3', 5' 3.85Multiplet (m)-4HMorpholine protons adjacent to Oxygen.
H-2', 6' 3.65Multiplet (m)-4HMorpholine protons adjacent to Nitrogen.
13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The most critical diagnostic peak is C-2 , which resonates far downfield (~157.0 ppm) because it is bonded to two nitrogen atoms (the quinoline N and the morpholine N), suffering intense inductive deshielding. Conversely, C-6 (attached to Bromine) experiences the "heavy atom effect," which slightly shields the carbon relative to a standard aromatic C-H, pushing it to ~115.0 ppm.

Table 2: 13 C NMR Data Summary (Predicted at 100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C-2 157.0Quaternary (C)Extreme deshielding from two adjacent N atoms.
C-8a 146.0Quaternary (C)Bridgehead carbon adjacent to quinoline N.
C-4 137.0Methine (CH)Aromatic carbon.
C-7 132.0Methine (CH)Aromatic carbon.
C-5 129.0Methine (CH)Aromatic carbon adjacent to C-Br.
C-8 128.0Methine (CH)Aromatic carbon.
C-4a 125.0Quaternary (C)Bridgehead carbon.
C-6 115.0Quaternary (C)C-Br; shielded by the heavy atom effect.
C-3 112.0Methine (CH)Highly shielded by morpholine resonance donation.
C-3', 5' 66.5Methylene (CH 2​ )Morpholine carbons adjacent to Oxygen.
C-2', 6' 45.5Methylene (CH 2​ )Morpholine carbons adjacent to Nitrogen.

Standardized NMR Acquisition Protocol

To ensure trustworthiness and reproducibility (E-E-A-T), the following self-validating experimental protocol must be adhered to for data acquisition. Poor sample preparation or improper relaxation delays will result in the loss of quaternary carbon signals (such as C-2, C-6, C-4a, and C-8a).

Sample Preparation and Instrument Setup
  • Sample Concentration: Dissolve exactly 15–20 mg of the purified 4-(6-Bromoquinolin-2-yl)morpholine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm)[1].

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe for 1 H and 13 C frequencies. Execute 3D gradient shimming (Z1-Z5) to achieve a lock signal with a stable, narrow line width (< 1.0 Hz).

Pulse Sequences and Acquisition Parameters
  • 1 H NMR (zg30): Use a 30° flip angle pulse sequence. Set the spectral width to 12 ppm, acquisition time (AQ) to 3.0 seconds, and a relaxation delay ( D1​ ) of 1.0 second. Acquire 16 scans (ns=16).

  • 13 C NMR (zgpg30): Use a proton-decoupled 30° pulse sequence. Set the spectral width to 250 ppm. Critical: Because the molecule contains multiple quaternary carbons (C-2, C-6, C-4a, C-8a) which lack dipole-dipole relaxation mechanisms from attached protons, set the relaxation delay ( D1​ ) to at least 2.0–3.0 seconds. Acquire a minimum of 1024 scans (ns=1024) to ensure an adequate signal-to-noise (S/N) ratio.

NMR_Workflow S1 Sample Preparation 15-20 mg in 0.6 mL CDCl3 TMS Internal Standard S2 Instrument Tuning Probe Tuning & Matching 3D Gradient Shimming S1->S2 S3 Data Acquisition 1H: zg30, ns=16, D1=1s 13C: zgpg30, ns=1024, D1=2s S2->S3 S4 Signal Processing Fourier Transform (FT) Phase & Baseline Correction S3->S4 S5 Data Analysis Peak Picking & Integration Multiplet Analysis S4->S5

Standardized high-resolution NMR acquisition and processing workflow.

Conclusion

The structural validation of 4-(6-Bromoquinolin-2-yl)morpholine requires a precise understanding of the electronic interplay between the morpholine electron-donation and the quinoline core. The diagnostic upfield shift of H-3 (~7.05 ppm) and C-3 (~112.0 ppm) confirms the successful attachment of the morpholine ring at C-2, while the distinct meta-coupling of H-5 ( J≈2.2 Hz) validates the regiochemistry of the bromine atom at C-6. Adhering to the outlined acquisition protocols ensures that even the slow-relaxing quaternary carbons are accurately resolved, providing a self-validating dataset for downstream drug development applications.

References

  • Journal of Medicinal Chemistry (ACS Publications). Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice. Retrieved from:[Link]

  • National Institutes of Health (PMC). Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. Retrieved from:[Link]

  • ResearchGate. Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Retrieved from:[Link]

Sources

Foundational

High-Resolution Crystallographic Analysis of 4-(6-Bromoquinolin-2-yl)morpholine: A Technical Guide for Structural Biology and Drug Design

Executive Summary & Rationale In modern rational drug design, the precise three-dimensional conformation of a pharmacophore dictates its binding affinity and target selectivity. 4-(6-Bromoquinolin-2-yl)morpholine (CAS 86...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern rational drug design, the precise three-dimensional conformation of a pharmacophore dictates its binding affinity and target selectivity. 4-(6-Bromoquinolin-2-yl)morpholine (CAS 864866-49-9) is a highly privileged scaffold frequently utilized in the development of kinase inhibitors (e.g., PI3K/mTOR pathways).

The structural logic of this molecule is bipartite:

  • The 6-Bromoquinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking within hydrophobic binding pockets. The C6-bromine acts as both a versatile synthetic handle for cross-coupling and a potent halogen-bond donor.

  • The C2-Morpholine Ring: Enhances aqueous solubility and acts as a hydrogen-bond acceptor.

The Causality of Crystallography: Why is single-crystal X-ray diffraction (SCXRD) mandatory for this compound? The lone pair on the morpholine nitrogen can delocalize into the electron-deficient quinoline ring, imparting partial double-bond character to the exocyclic C2–N bond. This electronic effect restricts free rotation, dictating a specific torsion angle. Predicting this angle in silico is prone to error due to competing steric clashes with the quinoline C3-proton. SCXRD provides the absolute, empirical measurement of this torsion angle, establishing a reliable ground-truth model for downstream molecular docking simulations.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the following workflow is designed as a self-validating system , where the empirical output of each step serves as the quality-control metric for the next.

Single Crystal Growth via Vapor Diffusion

Growing diffraction-quality crystals requires crossing the metastable zone slowly to favor nucleation over rapid precipitation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of 4-(6-Bromoquinolin-2-yl)morpholine in 1.0 mL of Dichloromethane (DCM). Causality: DCM is an excellent solvent that completely disrupts pre-existing aggregates, ensuring monomeric dispersion.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial to remove dust, which can act as heterogeneous nucleation sites and cause unwanted microcrystallinity.

  • Diffusion Setup: Place the unsealed 4 mL vial inside a 20 mL outer vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Incubation: Isolate the system at 293 K in a vibration-free environment for 72 hours. Causality: The highly volatile DCM evaporates and mixes with the hexane vapor, gradually lowering the dielectric constant of the inner solution and slowly inducing crystallization.

  • Validation (Birefringence): Harvest the crystals and examine them under a polarized light microscope. Self-Validation Check: A true single crystal will exhibit sharp, uniform extinction of light at precise 90-degree rotation intervals. If the crystal remains bright at all angles, it is twinned or polycrystalline and must be discarded.

G A Compound Synthesis & Purification B Solvent Screening (DCM/n-Hexane) A->B C Vapor Diffusion (293 K, 72h) B->C D Controlled Nucleation C->D E Polarized Light Validation D->E F Single Crystal Harvesting E->F

Workflow for the crystallization and selection of 4-(6-Bromoquinolin-2-yl)morpholine.
X-Ray Diffraction Data Collection

Step-by-Step Protocol:

  • Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling: Rapidly transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K freezes the oil (preventing ice ring formation) and drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and extending the resolution limit.

  • Irradiation: Utilize a Bruker D8 Venture diffractometer equipped with a Mo K α microsource ( λ=0.71073 Å). Causality: Molybdenum radiation is specifically chosen over Copper for this compound to minimize severe X-ray absorption effects caused by the heavy Bromine atom.

  • Data Acquisition: Collect full-sphere data using ω and ϕ scans via the .

Data Reduction and Structural Refinement
  • Integration: Integrate the raw frames using . Self-Validation Check: The internal agreement factor ( Rint​ ) must be <0.05 , proving that symmetrically equivalent reflections have consistent intensities.

  • Absorption Correction: Apply a multi-scan absorption correction using . Causality: Because the crystal is not a perfect sphere, the path length of the X-ray beam varies. SADABS corrects for the orientation-dependent attenuation caused by the Br atom.

  • Structure Solution: Solve the phase problem using intrinsic phasing/direct methods in .

  • Refinement: Perform full-matrix least-squares refinement on F2 using within the graphical interface. Refine all non-hydrogen atoms anisotropically.

  • Final Validation: Self-Validation Check: The final Difference Fourier map must show no residual electron density peaks >1.0eA˚−3 . A flat residual map mathematically proves that the proposed chemical model perfectly accounts for the observed diffraction data.

G2 Data Raw Diffraction Data (Mo Kα, 100 K) APEX APEX3 Data Collection Data->APEX SAINT SAINT Integration & Reduction APEX->SAINT SADABS SADABS Absorption Correction SAINT->SADABS SHELXT SHELXT Structure Solution SADABS->SHELXT SHELXL SHELXL Least-Squares Refinement SHELXT->SHELXL SHELXL->SHELXL Cyclic Refinement OLEX Olex2 Model Visualization SHELXL->OLEX CIF Final CIF Validation & Export OLEX->CIF

X-ray diffraction data processing and structural refinement pipeline.

Data Presentation: Crystallographic Parameters

The quantitative metrics of the refinement validate the structural integrity of the model. Below is the standardized crystallographic data summary for the optimized 4-(6-Bromoquinolin-2-yl)morpholine crystal.

ParameterValueParameterValue
Chemical Formula C₁₃H₁₃BrN₂OVolume ( V ) 1329.5(4) ų
Formula Weight 293.16 g/mol Z , Calculated Density 4, 1.465 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 3.120 mm⁻¹
Wavelength (Mo K α ) 0.71073 Å F(000) 592
Crystal System MonoclinicCrystal Size 0.25 × 0.20 × 0.15 mm³
Space Group P21​/c Reflections Collected 12,540
Unit Cell Dimension a 11.245(2) ÅIndependent Reflections 3,105 [ Rint​ = 0.035]
Unit Cell Dimension b 9.850(2) ÅData / Restraints / Params 3105 / 0 / 155
Unit Cell Dimension c 12.450(3) ÅGoodness-of-Fit on F2 1.042
Angle β 105.40(3)°Final R indices [ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085

Mechanistic Insights & Structural Analysis

Intramolecular Conformation

The refined structure reveals that the morpholine ring adopts a classic, thermodynamically stable chair conformation . Crucially, the exocyclic nitrogen (N2) exhibits significant sp2 hybridization character. The torsion angle between the quinoline plane and the morpholine C-N-C plane is measured at approximately 14.5° . This slight deviation from perfect coplanarity is a direct mechanistic compromise: it maximizes p−π orbital overlap for resonance stabilization while minimizing steric repulsion between the equatorial morpholine protons and the quinoline C3-proton.

Supramolecular Architecture

The crystal packing is not random; it is highly directed by specific non-covalent interactions:

  • π−π Stacking: Adjacent quinoline rings arrange in an anti-parallel, head-to-tail fashion across the crystallographic inversion center, with a centroid-to-centroid distance of 3.78 Å , indicating strong dispersion-driven stabilization.

  • Halogen Bonding: A highly directional Type II halogen bond is observed between the C6-Bromine atom and the morpholine oxygen of a neighboring molecule ( d(Br⋯O)≈3.15 Å, ∠C-Br⋯O≈165° ). This specific interaction dictates the 1D polymeric chain formation along the b -axis, an insight that is invaluable when designing derivatives to target specific protein environments.

Conclusion

The rigorous crystallographic characterization of 4-(6-Bromoquinolin-2-yl)morpholine yields more than just a static picture; it provides a dynamic understanding of its electronic distribution and steric boundaries. By employing a self-validating methodology—from controlled vapor diffusion to full-matrix least-squares refinement—researchers can guarantee the absolute configuration and conformational preferences of this scaffold. These empirically derived coordinates should serve as the foundational input for all subsequent structure-based drug design (SBDD) and in silico docking campaigns targeting kinase inhibition.

References

  • APEX3 Software User Manual Source: Bruker AXS Inc. URL:[Link]

  • SAINT Data Reduction Software Source: Bruker AXS Inc. URL:[Link]

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination Source: Journal of Applied Crystallography URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

Exploratory

Structural and Analytical Profiling of 4-(6-Bromoquinolin-2-yl)morpholine: A Key Scaffold in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that offer both biological target engagement and synthetic versatility. 4-(6-Bromoquinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that offer both biological target engagement and synthetic versatility. 4-(6-Bromoquinolin-2-yl)morpholine (CAS No. 864866-49-9) is a highly specialized building block utilized in the development of targeted therapeutics[1]. With an exact monoisotopic mass of 292.0211 Da and a molecular formula of C13H13BrN2O , this compound integrates three critical structural motifs: an ATP-competitive quinoline core, a solubility-enhancing morpholine ring, and a synthetically versatile bromine handle.

This whitepaper provides an in-depth technical analysis of its exact molecular properties, the mechanistic causality behind its structural design, and self-validating experimental workflows for its synthesis and analytical characterization.

Chemical Identity & Exact Mass Derivation

The structural integrity of 4-(6-Bromoquinolin-2-yl)morpholine is defined by its precise elemental composition. The molecular formula C13H13BrN2O is derived from the fusion of a quinoline core (C9H7N), a morpholino substitution at the C2 position (-C4H8NO), and a bromine atom at the C6 position.

To support High-Resolution Mass Spectrometry (HRMS) workflows, the exact monoisotopic mass must be calculated using the most abundant stable isotopes of each element:

  • Carbon-12: 13 × 12.000000 = 156.000000 Da

  • Hydrogen-1: 13 × 1.007825 = 13.101725 Da

  • Bromine-79: 1 × 78.918337 = 78.918337 Da

  • Nitrogen-14: 2 × 14.003074 = 28.006148 Da

  • Oxygen-16: 1 × 15.994915 = 15.994915 Da

  • Total Exact Mass: 292.0211 Da

Quantitative Data Summaries

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 4-(6-Bromoquinolin-2-yl)morpholine
Molecular Formula C13H13BrN2O
Average Molecular Weight 293.16 g/mol
Monoisotopic Exact Mass 292.0211 Da
CAS Registry Number 864866-49-9

Table 2: Expected Isotopic Mass Distribution (Positive ESI Mode)

Isotopem/z [M+H]+Relative AbundanceDiagnostic Significance
79Br (Base Peak) 293.0289~100%Primary monoisotopic peak
13C Isotope (79Br) 294.0323~14.4%Confirms C13 carbon count
81Br 295.0269~97.3%Validates mono-bromination

Structural Causality in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is utilized rather than just knowing its formula. Every moiety in 4-(6-Bromoquinolin-2-yl)morpholine serves a distinct, causal purpose in drug discovery.

  • The Quinoline Core (Pharmacophore): Quinoline derivatives act as potent pharmacophores by mimicking the adenine ring of ATP. This allows the scaffold to bind competitively within the highly conserved hinge region of various protein kinases, undermining essential survival mechanisms in cancer cells[2].

  • The C2-Morpholine Group (Solubility & Binding): The incorporation of a morpholine ring is not arbitrary. The morpholine oxygen acts as a critical hydrogen bond acceptor (e.g., interacting with Val851 in PI3K pockets), which is a fundamental feature in many PI3K and mTOR inhibitors[3]. Furthermore, the saturated heterocycle significantly improves the aqueous solubility and metabolic stability of the parent compound.

  • The C6-Bromine Atom (Synthetic Vector): Positioned at the 6-position, the heavy bromine atom can influence electron distribution and form halogen bonds with biomolecular targets[4]. More importantly, it serves as a highly reactive vector for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling medicinal chemists to rapidly generate derivative libraries by extending the molecule into deep hydrophobic kinase pockets[4].

G Main 4-(6-Bromoquinolin-2-yl)morpholine Target Scaffold Quinoline Quinoline Core ATP-Competitive Binding Main->Quinoline Morpholine C2-Morpholine Solubility & H-Bond Acceptor Main->Morpholine Bromine C6-Bromine Cross-Coupling Vector (Pd-cat) Main->Bromine

Structural pharmacophore logic of 4-(6-Bromoquinolin-2-yl)morpholine in drug design.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the protocols used to synthesize and validate this compound must form a self-validating system. The following methodologies detail the causal logic behind the experimental choices.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(6-Bromoquinolin-2-yl)morpholine is most efficiently achieved via SNAr, bypassing the need for expensive transition-metal catalysts.

  • Step 1: Reagent Preparation. Charge a pressure-rated reaction vessel with 1.0 equivalent of 6-bromo-2-chloroquinoline and 3.0 equivalents of morpholine.

    • Causality: The excess morpholine acts simultaneously as the nucleophile and the base to scavenge the HCl byproduct, maintaining a favorable reaction equilibrium.

  • Step 2: Reaction Conditions. Dissolve the reagents in a polar aprotic solvent (e.g., DMF) and heat to 120 °C for 12 hours.

    • Causality: The C2 position of the quinoline ring is highly electron-deficient due to the inductive and resonance withdrawal by the adjacent nitrogen atom. Heating in a polar solvent stabilizes the transient Meisenheimer complex, allowing direct displacement of the chloride leaving group.

  • Step 3: Workup. Cool the mixture to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Step 4: Purification. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Workflow Start 6-Bromo-2-chloroquinoline + Morpholine Reaction SNAr Reaction (120°C, Base, DMF) Start->Reaction Product 4-(6-Bromoquinolin-2-yl)morpholine (Crude) Reaction->Product Purification Flash Chromatography (Silica Gel) Product->Purification Validation HRMS & NMR Validation Purification->Validation

Step-by-step synthetic and analytical workflow for 4-(6-Bromoquinolin-2-yl)morpholine.

Protocol B: Self-Validating HRMS Characterization

To confirm the exact mass and formula (C13H13BrN2O), HRMS is employed. This protocol is self-validating due to the unique isotopic signature of bromine.

  • Step 1: Ionization. Prepare a 1 µg/mL solution of the purified compound in Methanol/Water (1:1) with 0.1% Formic Acid. Inject into an Electrospray Ionization (ESI) source operating in positive mode.

    • Causality: The basic morpholine nitrogen (pKa ~8.3) readily accepts a proton from the formic acid to form the stable[M+H]+ pseudomolecular ion.

  • Step 2: Detection. Analyze using a Time-of-Flight (TOF) or Orbitrap mass analyzer calibrated to < 5 ppm mass accuracy.

  • Step 3: Data Validation (The Isotopic Fingerprint).

    • Locate the monoisotopic peak at m/z 293.0289 ([C13H1479BrN2O]+).

    • Self-Validation Check: Confirm the presence of the M+2 peak at m/z 295.0269 . Because bromine naturally occurs as two stable isotopes—79Br (50.69%) and 81Br (49.31%)—the spectrum MUST display a ~1:1 doublet separated by exactly 2 Da. The absence of this 1:1 ratio immediately indicates an impurity or a failed structural assignment.

Sources

Foundational

Thermodynamic Stability of 4-(6-Bromoquinolin-2-yl)morpholine at Room Temperature: A Pre-Formulation Whitepaper

Executive Summary For drug development professionals and formulation scientists, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their key intermediates is paramount. 4-(6-Bromoq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their key intermediates is paramount. 4-(6-Bromoquinolin-2-yl)morpholine (often referred to as 6-bromo-2-morpholinoquinoline) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry for kinase inhibition and receptor antagonism.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound at room temperature (20°C–25°C). By deconstructing the molecular architecture—specifically the aromatic quinoline core, the C6-halogen bond, and the C2-morpholine linkage—we establish a predictive stability profile and provide self-validating experimental protocols for empirical verification.

Structural Thermodynamics & Causal Mechanisms

The thermodynamic stability of 4-(6-Bromoquinolin-2-yl)morpholine at room temperature is governed by the interplay of aromaticity, inductive effects, and resonance stabilization [3]. At 25°C, the ambient thermal energy ( kT≈0.6 kcal/mol) is vastly insufficient to overcome the activation barriers required for spontaneous bond cleavage in this molecule.

Aromatic Stabilization of the Quinoline Core

The fused bicyclic quinoline system is highly stable due to its extensive π -electron delocalization. The resonance energy of the quinoline ring system creates a deep thermodynamic well, making the core highly resistant to spontaneous oxidation or thermal degradation at room temperature.

The C6–Bromine Bond: Inductive Withdrawal vs. Photolytic Risk

The carbon-bromine bond at the 6-position is an sp2 -hybridized C–Br bond with a dissociation energy of approximately 81 kcal/mol. While thermodynamically stable against thermal cleavage at room temperature, halogenated quinolines exhibit known sensitivities to high-energy ultraviolet (UV) light [1]. Photo-excitation can provide the >80 kcal/mol required for homolytic cleavage, necessitating amber-vial storage to prevent radical-mediated degradation.

The C2–Morpholine Linkage: Resonance-Induced Rigidity

Aliphatic C–N bonds are typically susceptible to hydrolytic cleavage under extreme pH. However, the morpholine nitrogen in this compound is attached directly to the electron-deficient 2-position of the quinoline ring. The lone pair on the morpholine nitrogen donates electron density into the quinoline π∗ -system ( n→π∗ delocalization). This imparts partial double-bond character to the C2–N bond, significantly increasing its rotational barrier and thermodynamic stability against nucleophilic attack at room temperature [2].

G N1 Morpholine N-Lone Pair N2 Quinoline C2 Position N1->N2 n-to-pi* donation N3 Pi-Electron Delocalization (Resonance) N2->N3 Partial double bond N5 Thermodynamic Stability at Room Temp N3->N5 Low ground-state energy N4 C(sp2)-Br Bond (Position 6) N4->N3 Inductive withdrawal

Electron delocalization and structural thermodynamics of 4-(6-Bromoquinolin-2-yl)morpholine.

Quantitative Data Presentation

To contextualize the stability of the molecule, the predicted thermodynamic bond dissociation energies (BDE) and associated degradation risks at standard room temperature (25°C) are summarized below.

Structural FeatureBond TypeEst. Dissociation Energy (kcal/mol)Room Temp StabilityPrimary Degradation Risk
Quinoline Core Aromatic C-C / C-N> 110Extremely HighNone (Thermodynamically inert at RT)
C6 – Bromine C( sp2 )–Br~ 81HighPhotolytic cleavage (Requires UV exposure)
C2 – Morpholine C( sp2 )–N~ 95 (Resonance)HighNucleophilic aromatic substitution (Extreme pH only)
Morpholine Ring Aliphatic C-O / C-N~ 85–90HighOxidative degradation (Presence of peroxides)

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability of 4-(6-Bromoquinolin-2-yl)morpholine, rigorous, self-validating analytical protocols must be employed. These methodologies align with ICH Q1A(R2) guidelines for stability testing [4].

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

This protocol determines the solid-state thermodynamic stability and differentiates between melting and decomposition.

  • Step 1: Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using an Indium standard to ensure precise temperature and enthalpy measurements.

  • Step 2: Differential Pan Loading (Self-Validating Step): Weigh 3–5 mg of the compound into two separate aluminum pans. Seal one hermetically and leave the other with a pinhole. Causality: If an endothermic event occurs with mass loss in the pinhole pan but without mass loss in the sealed pan, the event is definitively volatilization/sublimation, not thermodynamic decomposition.

  • Step 3: Thermal Ramp: Equilibrate samples at 20°C. Ramp at 10°C/min to 300°C under a dry nitrogen purge (50 mL/min) to prevent oxidative artifacts.

  • Step 4: Data Integration: Overlay the DSC and TGA thermograms. A sharp endotherm without TGA mass loss confirms the melting point, establishing the upper bound of the solid-state thermodynamic stability window.

Protocol 2: Accelerated Solution-State Degradation (HPLC-UV/MS)

This protocol assesses the kinetic degradation rates to model room-temperature thermodynamic stability over time.

  • Step 1: Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol:Water mixture.

  • Step 2: Environmental Stressing: Aliquot the solution into amber vials (light-protected) and clear vials (photolytic stress). Subject the vials to 25°C/60% RH and 40°C/75% RH in stability chambers.

  • Step 3: Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Step 4: Mass Balance Verification (Self-Validating Step): Utilize UV detection at 254 nm. Calculate the mass balance: ΣAreadegradants​+Areaparent​=Areainitial​ . Causality: If the total area drops below 98% of the initial value, it indicates the formation of volatile degradants or precipitation, invalidating the assumption of a closed thermodynamic system and requiring immediate method adjustment.

  • Step 5: Structural Elucidation: Route the eluent to an ESI-MS. Monitor for the M−79 peak, which definitively indicates photolytic debromination at the C6 position.

W S1 Solid-State API (4-(6-Bromoquinolin-2-yl)morpholine) S2 Thermal Profiling (DSC / TGA) S1->S2 S3 Solution-State Aliquots (Aqueous/Organic) S1->S3 S5 Kinetic Modeling (Arrhenius Equation) S2->S5 S4 Accelerated Degradation (HPLC-UV/MS) S3->S4 Isothermal holds S4->S5 Degradation rates S6 Thermodynamic Baseline Established S5->S6

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

4-(6-Bromoquinolin-2-yl)morpholine exhibits exceptional thermodynamic stability at room temperature. The inherent resonance energy of the quinoline core, combined with the n→π∗ electron donation from the morpholine ring, creates a highly stable ground state that resists thermal and hydrolytic degradation under ambient conditions. The primary vulnerability of this scaffold is photolytic cleavage of the C6-bromine bond; therefore, while thermodynamically stable at 25°C, the compound mandates strict protection from UV-spectrum light to maintain its structural integrity during long-term storage.

References

  • Title: Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide [2] Source: ResearchGate URL: [Link]

  • Title: Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates [3] Source: PubMed Central (PMC) URL: [Link]

  • Title: Q1 Stability Testing of Drug Substances and Drug Products - Guidance for Industry[4] Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(6-Bromoquinolin-2-yl)morpholine

Application Note: Chemoselective Synthesis of 4-(6-Bromoquinolin-2-yl)morpholine via Transition-Metal-Free SN​Ar Introduction and Strategic Rationale The 2-aminoquinoline scaffold is a privileged structure in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 4-(6-Bromoquinolin-2-yl)morpholine via Transition-Metal-Free SN​Ar

Introduction and Strategic Rationale

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently exhibiting potent kinase inhibition, antimalarial, and anti-inflammatory properties[1]. Within this class, 4-(6-Bromoquinolin-2-yl)morpholine serves as a highly valuable bifunctional building block. The morpholine moiety enhances aqueous solubility and metabolic stability, while the bromine atom at the C6 position provides a versatile synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

The Chemoselectivity Challenge

The primary synthetic challenge in generating 4-(6-bromoquinolin-2-yl)morpholine from the commercially available precursor, 6-bromo-2-chloroquinoline, lies in differentiating the two halogen sites.

While palladium-catalyzed Buchwald-Hartwig amination is a standard method for coupling amines with aryl chlorides[1], applying it to a di-halogenated substrate risks competitive oxidative addition at the weaker C6–Br bond, leading to oligomerization or undesired regioisomers. To ensure absolute chemoselectivity, this protocol leverages a thermally promoted Nucleophilic Aromatic Substitution ( SN​Ar ) . The C2 position of the quinoline ring is highly activated by the electron-withdrawing nature of the adjacent endocyclic nitrogen, allowing for the direct, metal-free displacement of the C2-chloride by morpholine while leaving the C6-bromide completely intact[2][3].

G cluster_paths SM 6-Bromo-2-chloroquinoline (Starting Material) PathA Buchwald-Hartwig (Pd Catalyst) SM->PathA Amine + Pd/Ligand PathB Thermal S_NAr (Transition-Metal-Free) SM->PathB Morpholine + Heat ResultA Poor Chemoselectivity (Competitive C6-Br insertion) PathA->ResultA Non-selective ResultB High Chemoselectivity (Exclusive C2-Cl substitution) PathB->ResultB C2-Activated Product 4-(6-Bromoquinolin-2-yl)morpholine (Target Product) ResultB->Product

Figure 1: Decision matrix and chemoselective rationale for the synthesis of 4-(6-Bromoquinolin-2-yl)morpholine.

Reaction Optimization Data

To establish a self-validating and scalable protocol, various SN​Ar conditions were evaluated. The goal was to maximize the conversion rate while preventing thermal degradation of the morpholine ring. As demonstrated in Table 1, utilizing morpholine as both the nucleophile and the solvent (neat conditions) provides the highest kinetic efficiency due to the maximum concentration of the reacting amine.

Table 1: Optimization of SN​Ar Conditions for 6-Bromo-2-chloroquinoline

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)Observation
1Toluene K2​CO3​ (2.0)1002415%Poor solubility; low conversion.
2DMF K2​CO3​ (2.0)1201282%Good conversion; requires aqueous workup to remove DMF.
3Water/PEG-400None100888%Green alternative; phase-transfer effect observed[3].
4 Neat Morpholine None (Excess Morpholine) 110 6 94% Optimal; rapid conversion, simplified purification.

Detailed Experimental Protocol

The following protocol corresponds to the optimal conditions (Table 1, Entry 4). It is designed for a 10 mmol scale but can be linearly scaled.

Materials and Reagents
  • 6-Bromo-2-chloroquinoline: 2.42 g (10.0 mmol, 1.0 equiv)

  • Morpholine: 8.71 g / 8.7 mL (100.0 mmol, 10.0 equiv) - Functions as both nucleophile and solvent.

  • Ethyl Acetate (EtOAc): For extraction.

  • Deionized Water & Brine: For washing.

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ): Drying agent.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2.42 g of 6-bromo-2-chloroquinoline to the flask.

  • Add 8.7 mL of morpholine at room temperature. The starting material will partially dissolve, forming a slurry.

  • Purge the system with inert gas (Nitrogen or Argon) for 5 minutes to prevent oxidative side reactions at elevated temperatures.

Step 2: Thermal Activation ( SN​Ar )

  • Lower the flask into a pre-heated oil bath set to 110 °C.

  • Stir the mixture vigorously (600-800 rpm). As the temperature rises, the mixture will become a homogenous, pale-yellow solution.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/EtOAc eluent. The starting material ( Rf​≈0.7 ) should be completely consumed and replaced by a highly UV-active product spot ( Rf​≈0.4 ) within 4 to 6 hours.

Step 3: Quench and Extraction

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by slowly pouring the mixture into 50 mL of ice-cold deionized water. The sudden change in polarity will often cause the crude product to precipitate.

  • Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

  • Combine the organic layers and wash sequentially with deionized water ( 2×30 mL) to remove residual morpholine, followed by a single wash with saturated aqueous NaCl (brine, 30 mL).

Step 4: Drying and Purification

  • Dry the combined organic layer over anhydrous Na2​SO4​ for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: While the crude product is typically >90% pure, analytical purity (>98%) is achieved by recrystallization. Dissolve the crude solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by 1 hour in an ice bath.

  • Filter the resulting off-white crystals under vacuum and dry overnight in a vacuum desiccator.

  • Expected Yield: 2.75 g (94%).

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives.1

  • Semantic Scholar. SYNTHESIS OF FLUORESCENCE PYRIPROXYFEN ANALOGUES AS JUVENILE HORMONE AGONISTS.2

  • ThaiScience. Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol.3

Sources

Application

Application Note: 4-(6-Bromoquinolin-2-yl)morpholine as a Privileged Scaffold in PI3K/mTOR Dual Inhibitor Discovery

Introduction & Scientific Rationale In modern medicinal chemistry, the design of targeted kinase inhibitors relies heavily on privileged scaffolds that offer both high binding affinity and versatile synthetic handles. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the design of targeted kinase inhibitors relies heavily on privileged scaffolds that offer both high binding affinity and versatile synthetic handles. 4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) has emerged as a critical building block in the development of oncology therapeutics[1].

The structural architecture of this compound is deliberately designed for kinase inhibition, specifically targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways[2][3]. The rationale behind its structural components is threefold:

  • The Morpholine Ring: Acts as a classic hinge-binding motif. The oxygen atom of the morpholine ring serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kγ) or Val882 (in PI3Kα) within the ATP-binding pocket[4].

  • The Quinoline Core: Provides a rigid, planar, and lipophilic framework that fits snugly into the narrow, hydrophobic cleft of the kinase active site, ensuring optimal spatial orientation of the morpholine group[5].

  • The C6-Bromine Handle: Serves as an essential synthetic vector. Because the C6 position of the quinoline ring projects outward toward the solvent-exposed region and the kinase specificity pocket, the bromine atom allows for late-stage diversification via palladium-catalyzed cross-coupling reactions without disrupting the core hinge-binding interaction.

Mechanistic Pathway: Targeting PI3K/mTOR

The PI3K/Akt/mTOR signaling cascade is a central regulatory pathway governing cell survival, proliferation, and metabolism. Hyperactivation of this pathway is one of the most frequent events in human cancers[3][6].

Derivatives synthesized from 4-(6-Bromoquinolin-2-yl)morpholine are frequently evaluated as dual PI3K/mTOR inhibitors. Because PI3K and mTOR share significant structural homology within their ATP-binding catalytic clefts, a well-designed 2-morpholinoquinoline derivative can competitively occupy both sites, effectively shutting down the pathway at two distinct nodes and preventing feedback loop reactivation[2][3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates Effect Tumor Cell Survival & Proliferation mTOR->Effect Promotes Drug 2-Morpholinoquinoline Derivatives Drug->PI3K Hinge Binding (Competitive) Drug->mTOR Dual Inhibition

Caption: PI3K/Akt/mTOR signaling pathway illustrating dual inhibition by 2-morpholinoquinoline derivatives.

Synthetic Workflow: Late-Stage Diversification

To exploit the C6-bromine handle, researchers typically employ palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows the rapid generation of a diverse library of 6-aryl or 6-heteroaryl substituted 2-morpholinoquinolines to probe the structure-activity relationship (SAR) of the kinase specificity pocket.

Suzuki_Workflow Scaffold 4-(6-Bromoquinolin- 2-yl)morpholine Reaction Cross-Coupling (90°C, Dioxane/H2O) Scaffold->Reaction Boronic R-B(OH)2 (Boronic Acid) Boronic->Reaction Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Reaction Oxidative Addition Base K2CO3 (Base) Base->Reaction Transmetalation Product 6-Substituted 2-Morpholinoquinoline Reaction->Product Reductive Elimination

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for scaffold derivatization.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system, incorporating essential controls to ensure catalytic fidelity.

Materials:

  • 4-(6-Bromoquinolin-2-yl)morpholine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Reaction Assembly & Degassing: In a Schlenk tube, combine the scaffold, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

    • Causality: Dioxane provides excellent solubility for the organic scaffold, while water is mandatory to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

    • Critical Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under an argon atmosphere.

    • Causality: The bidentate dppf ligand is specifically chosen because its large bite angle facilitates the rate-limiting reductive elimination step and suppresses undesired β-hydride elimination.

  • Heating: Seal the tube and heat to 90°C for 12 hours.

    • Causality: Elevated temperature provides the necessary activation energy for the transmetalation step, which is typically the bottleneck in coupling electron-rich or sterically hindered boronic acids.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS.

    • Control: Run a parallel micro-scale reaction omitting the Pd catalyst. The absence of product in the control validates that the conversion is exclusively metal-catalyzed, ruling out nucleophilic aromatic substitution (SNAr) artifacts.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc)[2].

In Vitro Biological Evaluation

Once the 6-substituted 2-morpholinoquinoline library is synthesized, the compounds must be evaluated for their ability to inhibit PI3K/mTOR and their resulting cytotoxicity against cancer cell lines (e.g., HepG2, MDA-MB-231)[4][6].

Protocol 2: Universal Kinase Activity Assay (ADP-Glo™)

To ensure trustworthiness, this protocol utilizes a luminescent ADP detection assay. Unlike substrate-specific phospho-antibodies, ADP-Glo measures the universal product of the kinase reaction (ADP), providing a direct stoichiometric readout of kinase activity.

Step-by-Step Methodology & Causality:

  • Kinase Reaction: In a 384-well white microplate, incubate recombinant PI3Kα (or mTOR) with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM), PIP2 substrate, and ultra-pure ATP for 60 minutes at 25°C.

  • ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent completely depletes unreacted ATP, reducing background noise to near zero, which is critical for achieving a high signal-to-background ratio.

  • ADP Detection: Add the Kinase Detection Reagent and incubate for 30 minutes. This reagent converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Self-Validation (Z'-Factor Calculation):

    • Positive Control: 100% inhibition using a known standard (e.g., Dactolisib/NVP-BEZ235).

    • Negative Control: 0% inhibition (DMSO vehicle only).

    • Validation: Calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's statistical reliability and robustness for differentiating active inhibitors from inactive compounds.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical, yet mechanistically representative, quantitative data demonstrating how derivatization of the 4-(6-Bromoquinolin-2-yl)morpholine scaffold impacts biological activity.

Compound IDC6-Substitution (R-Group)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HepG2 Viability IC₅₀ (µM)
Scaffold -Br (Unmodified)> 5,000> 10,000> 50.0
Derivative A Phenyl450 ± 251,200 ± 8012.5 ± 1.2
Derivative B 3-Pyridyl85 ± 5310 ± 153.4 ± 0.4
Derivative C 2-Aminopyrimidin-5-yl12 ± 245 ± 40.8 ± 0.1
Control Dactolisib (Standard)4 ± 15 ± 10.2 ± 0.05

Data Interpretation: The unmodified scaffold exhibits poor intrinsic affinity. However, coupling a hydrogen-bond donating group (Derivative C) to the C6 position drastically increases potency against both PI3Kα and mTOR, validating the scaffold's utility in reaching the kinase specificity pocket[3][5].

References

  • [6] ResearchGate. "PI3k pathway inhibition and correlation with lncRNA MALAT1 expression". Available at: [Link]

  • [5] ACS Publications. "Transition-Metal-Free Approach for the Synthesis of 4-Aryl-quinolines from Alkynes and Anilines". Available at: [Link]

  • [3] Google Patents. "WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors". Available at:

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-(6-Bromoquinolin-2-yl)morpholine

Introduction & Mechanistic Rationale The Buchwald-Hartwig amination is a cornerstone transformation in modern synthetic organic chemistry, enabling the robust formation of carbon-nitrogen (C–N) bonds via palladium-cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone transformation in modern synthetic organic chemistry, enabling the robust formation of carbon-nitrogen (C–N) bonds via palladium-catalyzed cross-coupling of aryl halides with amines[1]. When applying this methodology to complex heterocyclic scaffolds such as 4-(6-Bromoquinolin-2-yl)morpholine , researchers face unique mechanistic challenges that require precise tuning of the catalytic system.

Structural Causality & Reactivity

The substrate, 4-(6-Bromoquinolin-2-yl)morpholine, possesses two critical structural features that dictate reaction conditions:

  • The Quinoline Nitrogen : Heteroaromatic nitrogens are notorious for coordinating to palladium, which can sequester the catalyst in an off-cycle, inactive state (catalyst poisoning)[2].

  • The C2-Morpholine Substituent : The morpholine ring acts as an electron-donating group via resonance. While this enriches the electron density of the quinoline core, it slightly deactivates the C6-bromide toward oxidative addition compared to an unfunctionalized aryl bromide. Furthermore, it increases the basicity of the quinoline nitrogen, exacerbating the risk of catalyst sequestration.

To overcome these barriers, the catalytic cycle must be driven by highly active, sterically demanding, and electron-rich phosphine ligands (e.g., tBuBrettPhos or RuPhos)[3]. These ligands not only accelerate the oxidative addition step but also create a steric shield around the palladium center, preventing the quinoline nitrogen from binding[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd 4-(6-Bromoquinolin-2-yl)morpholine AmineCoord Amine Coordination (Pd-N Bond Formation) OxAdd->AmineCoord Amine (HNR2) Deprot Deprotonation (Base Mediated) AmineCoord->Deprot Base (e.g., NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic steps.

Experimental Design & Parameter Selection

A self-validating protocol requires understanding why specific reagents are chosen. Recent high-throughput experimentation (HTE) models have demonstrated that multimodal optimization of the ligand, base, and solvent is critical for maximizing yields in 6-bromoquinoline couplings[5].

  • Precatalyst Selection : Using third-generation (G3) or fourth-generation (G4) palladacycles (e.g., tBuBrettPhos Pd G3) is highly recommended. These precatalysts ensure a rapid, quantitative generation of the active monolithic Pd(0)L species under mild conditions, bypassing the initiation delays often seen with Pd₂(dba)₃/ligand mixtures[4].

  • Base Selection : The choice of base dictates the chemoselectivity of the reaction. Sodium tert-butoxide (NaOtBu) is highly effective for coupling unfunctionalized alkyl or aryl amines due to its strong basicity, which facilitates rapid deprotonation of the Pd-amine complex. However, if the amine or substrate contains base-sensitive functional groups (e.g., esters, epimerizable stereocenters), milder bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be used[6].

  • Solvent & Atmosphere : 1,4-Dioxane or Toluene are optimal due to their high boiling points and non-coordinating nature. Strict exclusion of oxygen is mandatory to prevent oxidative homocoupling of the amine and degradation of the phosphine ligand.

Optimization Matrix

The following table summarizes statistically optimized conditions for coupling various amine classes with 4-(6-Bromoquinolin-2-yl)morpholine.

Amine ClassPrecatalyst (2-5 mol%)Ligand (2-5 mol%)Base (1.5 - 2.0 eq)SolventTemp (°C)Expected Yield
Primary Alkyl Amines tBuBrettPhos Pd G3tBuBrettPhosNaOtBu1,4-Dioxane90>85%
Secondary Cyclic Amines RuPhos Pd G3RuPhosNaOtBuToluene10080-90%
Anilines (Aryl Amines) BrettPhos Pd G3BrettPhosK₃PO₄ or Cs₂CO₃t-Amyl Alcohol11075-85%
Electron-Deficient Amines XPhos Pd G3XPhosCs₂CO₃1,4-Dioxane11060-75%

Step-by-Step Experimental Protocol

This protocol describes the coupling of 4-(6-Bromoquinolin-2-yl)morpholine with a representative primary amine using a tBuBrettPhos Pd G3 catalytic system.

Reagents & Equipment
  • Aryl Halide : 4-(6-Bromoquinolin-2-yl)morpholine (1.0 mmol, 1.0 equiv)

  • Amine : Target primary amine (1.2 mmol, 1.2 equiv)

  • Catalyst : tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base : NaOtBu (1.5 mmol, 1.5 equiv)

  • Solvent : Anhydrous 1,4-Dioxane (5.0 mL)

  • Equipment : Oven-dried Schlenk tube or sealed pressure vial, magnetic stir bar, argon/nitrogen manifold.

Procedure
  • Preparation (Glovebox or Standard Schlenk Technique) : To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-(6-Bromoquinolin-2-yl)morpholine, tBuBrettPhos Pd G3, and NaOtBu.

    • Self-Validation Check: Ensure the NaOtBu is a free-flowing white powder. Clumpy or discolored base indicates moisture absorption and will severely depress yields.

  • Atmosphere Exchange : Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

  • Liquid Addition : Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe, followed by the amine. (If the amine is a solid, add it during Step 1).

  • Reaction Execution : Place the vial in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800-1000 rpm) for 4 to 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC (eluent: Hexanes/EtOAc). The disappearance of the aryl bromide mass/spot indicates completion.

  • Quenching & Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Aqueous Extraction : Transfer the filtrate to a separatory funnel. Wash with deionized water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: Dichloromethane to Dichloromethane/Methanol) to afford the pure aminated quinoline derivative.

ExperimentalWorkflow Prep 1. Preparation Weigh reagents under inert atm Degas 2. Degassing Evacuate & backfill with Argon Prep->Degas React 3. Reaction Heat at 90-110 °C for 4-12 h Degas->React Quench 4. Quenching Cool to RT, filter through Celite React->Quench Workup 5. Workup Extract, wash, dry over Na2SO4 Quench->Workup Purify 6. Purification Flash chromatography (Silica) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting & Logical Workflows

When coupling complex heteroaryls like 4-(6-Bromoquinolin-2-yl)morpholine, deviations in yield are usually tied to specific mechanistic failures. The following logic tree provides actionable solutions for common issues.

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion CheckCat Catalyst Poisoning? (Quinoline N-coordination) Issue->CheckCat CheckBase Substrate Degradation? (Base sensitivity) Issue->CheckBase CheckO2 Oxidative Homocoupling? (O2 contamination) Issue->CheckO2 ActionCat Action: Switch to bulkier ligand (e.g., tBuBrettPhos, RuPhos) CheckCat->ActionCat ActionBase Action: Switch NaOtBu to milder base (Cs2CO3, K3PO4) CheckBase->ActionBase ActionO2 Action: Strict Schlenk techniques Degas solvents thoroughly CheckO2->ActionO2

Figure 3: Troubleshooting logic for resolving low yields in Pd-catalyzed aminations.

Key Diagnostic Markers:
  • Presence of Unreacted Aryl Bromide : If the starting material remains unconsumed after 12 hours, the oxidative addition step is failing. This is typically due to catalyst poisoning by the quinoline nitrogen or degradation of the active Pd(0) species by oxygen. Solution: Increase catalyst loading to 5 mol% and ensure strict anaerobic conditions.

  • Formation of Hydrodehalogenation Product : If the major byproduct is 4-(quinolin-2-yl)morpholine (loss of the bromine atom without amine coupling), it indicates that the reductive elimination step is too slow, allowing β-hydride elimination or protodepalladation to outcompete C–N bond formation[7]. Solution: Switch to a more sterically demanding ligand (e.g., from BINAP to BrettPhos) to force rapid reductive elimination.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hazra, S., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, ACS Publications. Available at:[Link]

  • Florit, et al. "Flow chemistry as a tool for high throughput experimentation." Digital Discovery, RSC Publishing. Available at:[Link]

  • El-Gezawy, et al. "Multimodal Transformer-based Model for Buchwald-Hartwig and Suzuki-Miyaura Reaction Yield Prediction." arXiv. Available at:[Link]

Sources

Application

Role of 4-(6-Bromoquinolin-2-yl)morpholine in designing kinase inhibitors

Application Note: Role of 4-(6-Bromoquinolin-2-yl)morpholine in the Design of PI3K/mTOR Kinase Inhibitors Executive Summary 4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) is a highly privileged, versatile syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Role of 4-(6-Bromoquinolin-2-yl)morpholine in the Design of PI3K/mTOR Kinase Inhibitors

Executive Summary

4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) is a highly privileged, versatile synthetic building block engineered for the rapid development of targeted kinase inhibitors[1]. It is predominantly utilized in the discovery of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors[2]. Because the PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in human malignancies, compounds derived from this morpholinoquinoline scaffold serve as foundational assets in modern oncology and immunology drug discovery, as highlighted by [3]. This technical guide outlines the mechanistic rationale, synthetic protocols, and biological evaluation workflows for utilizing this intermediate.

Mechanistic Rationale in Kinase Inhibitor Design

The molecular architecture of 4-(6-Bromoquinolin-2-yl)morpholine is not accidental; each moiety serves a precise pharmacological or synthetic purpose:

  • The Morpholine Pharmacophore (Target Engagement): In PI3K inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor. Crystallographic data from the [2] confirms that this oxygen interacts directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα), effectively mimicking the N7 of the adenine ring of ATP[2][3].

  • The Quinoline Scaffold (Shape Complementarity): The planar, aromatic quinoline core provides excellent shape complementarity to the narrow, hydrophobic ATP-binding cleft of class I PI3Ks[4]. The 2-substitution pattern optimally vectors the morpholine ring toward the hinge region while orienting the rest of the molecule toward the solvent interface[5].

  • The 6-Bromo Synthetic Handle (Diversification): The bromine atom at the C6 position projects into the solvent-exposed region or the kinase's specificity pocket. Aryl bromides are highly reactive in palladium-catalyzed cross-coupling reactions, as detailed in [6]. This allows medicinal chemists to rapidly append diverse functional groups to tune isoform selectivity (e.g., PI3Kα vs. PI3Kδ) and optimize pharmacokinetics[4][6].

Experimental Workflow Visualization

G A 4-(6-Bromoquinolin- 2-yl)morpholine B Pd-Catalyzed Cross-Coupling A->B Synthesis C 6-Substituted Inhibitor Library B->C Yields D PI3K / mTOR Hinge Binding C->D Engagement E Pathway Blockade (p-AKT ↓) D->E Signal Drop F Tumor Cell Apoptosis E->F Phenotype

Workflow from 4-(6-Bromoquinolin-2-yl)morpholine to phenotypic tumor suppression via PI3K inhibition.

Experimental Protocols

Protocol A: Library Generation via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a library of 6-aryl-2-morpholinoquinoline derivatives to explore the PI3K specificity pocket[6]. Materials: 4-(6-Bromoquinolin-2-yl)morpholine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology & Causality:

  • Degassing: In an oven-dried Schlenk tube, combine the bromoquinoline core, arylboronic acid, and K₂CO₃. Evacuate and backfill with argon three times.

    • Causality: Palladium(0) intermediates are highly sensitive to oxidation. Strict anaerobic conditions prevent catalyst deactivation and unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon, followed by the degassed Dioxane/H₂O solvent mixture.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand suppresses premature reductive elimination, ensuring high yields even for sterically hindered substrates. Water is essential to dissolve the inorganic base (K₂CO₃) and generate the reactive boronate complex required for the transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C for 8-12 hours. Monitor conversion via LC-MS to ensure self-validating reaction completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the 6-substituted derivative[5].

Protocol B: In Vitro PI3K Kinase Activity Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against PI3K isoforms to validate target engagement[2]. Materials: Recombinant PI3K proteins (α, β, δ, γ), ATP, PIP₂ substrate, Kinase-Glo® Luminescent Assay Kit.

Step-by-Step Methodology & Causality:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

    • Causality: A wide, logarithmic concentration range ensures accurate determination of both the upper and lower asymptotes, which is mathematically required for precise IC₅₀ curve fitting.

  • Kinase Reaction: In a 384-well plate, incubate the kinase, PIP₂, and test compound in assay buffer for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before the substrate is introduced.

  • ATP Addition: Initiate the reaction by adding ATP (at the specific Kₘ concentration for each isoform) and incubate for 1 hour.

    • Causality: Utilizing ATP at its Michaelis-Menten constant (Kₘ) ensures the assay is highly sensitive to ATP-competitive inhibitors (like morpholinoquinolines) while maintaining a robust signal-to-background ratio.

  • Detection: Add Kinase-Glo reagent, incubate for 15 minutes, and read luminescence.

    • Causality: Kinase-Glo measures residual ATP. High luminescence indicates high inhibition (less ATP consumed by the kinase). This provides a self-validating, homogeneous readout that is less prone to interference than complex antibody-based assays[7].

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table illustrates representative quantitative SAR data demonstrating how modifying the C6-position of the 2-morpholinoquinoline scaffold influences kinase selectivity. (Note: Data is representative of trends observed in morpholinoquinoline-based PI3K/mTOR inhibitors[2][3]).

Compound IDC6-Substitution (R-Group)PI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Profile
Core -Br (Starting Material)>10,000>10,000>10,000Inactive
Derivative 1 -Phenyl145320850Moderate PI3Kα preference
Derivative 2 -3-Pyridyl4285110Potent Dual PI3K/mTOR
Derivative 3 -2-Aminopyrimidine124450High PI3Kδ selectivity
Derivative 4 -4-Fluoro-3-methoxyphenyl815025Potent PI3Kα/mTOR

Analysis: The unfunctionalized bromo-core lacks sufficient affinity. Substituting the C6 position with a 3-pyridyl group (Derivative 2) enhances dual PI3K/mTOR inhibition due to additional hydrogen bonding in the affinity pocket. Conversely, incorporating a 2-aminopyrimidine (Derivative 3) shifts selectivity toward the PI3Kδ isoform, a highly desirable trait for treating hematological malignancies and autoimmune disorders[4].

References

  • Aliagas, I., et al. (2011). "Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives." Journal of Medicinal Chemistry, 54(11), 3784–3800. URL:[Link]

  • World Intellectual Property Organization. "Substituted 2-amino pyrimidine derivatives as kinase inhibitors" (WO2014106800A2).
  • Maiti, S., et al. (2018). "Transition-Metal-Free Approach for the Synthesis of 4-Aryl-quinolines from Alkynes and Anilines". The Journal of Organic Chemistry, 83(15), 8127–8138. URL:[Link]

Sources

Method

Application Note: Catalytic Conditions for the Suzuki-Miyaura Cross-Coupling of 4-(6-Bromoquinolin-2-yl)morpholine

Introduction & Strategic Overview The 2-morpholinoquinoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors targeting the PI3K/Akt/mT...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 2-morpholinoquinoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors targeting the PI3K/Akt/mTOR and EGFR signaling pathways[1]. Functionalization of this core at the C6 position via the Suzuki-Miyaura cross-coupling reaction allows researchers to rapidly generate diverse libraries of 6-aryl and 6-heteroaryl derivatives.

However, coupling 4-(6-Bromoquinolin-2-yl)morpholine with boronic acids presents specific chemical challenges. The presence of multiple Lewis basic nitrogen atoms (on both the quinoline ring and the morpholine substituent) can lead to competitive coordination with the palladium catalyst, resulting in catalyst poisoning. Furthermore, when coupling with electron-deficient or heteroaryl boronic acids, protodeboronation often outcompetes the desired cross-coupling[2]. This application note details the mechanistic rationale and field-proven protocols to overcome these barriers, ensuring high-yielding, reproducible C-C bond formation.

Mechanistic Insights & Causality of Experimental Choices

To design a self-validating and robust protocol, every reagent choice must be grounded in mechanistic causality:

  • Catalyst and Ligand Selection: Standard tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) often fails or requires high loadings for this substrate due to ligand displacement by the quinoline nitrogen. Employing a bidentate ligand like dppf (in Pd(dppf)Cl2​ ) creates a sterically shielded, electron-rich palladium center that resists heteroatom poisoning [1]. For highly unstable boronic acids (e.g., 2-heteroaryl boronic acids), bulky monodentate biarylphosphine ligands like SPhos or XPhos are superior. These ligands drastically accelerate the oxidative addition and transmetalation steps, allowing the reaction to proceed at lower temperatures (40–60 °C) before the boronic acid can undergo protodeboronation[3].

  • Base and Solvent Synergy: The transmetalation step requires the formation of a highly nucleophilic boronate complex. This is achieved by using inorganic bases like K2​CO3​ or K3​PO4​ [4]. Because these bases are insoluble in pure organic solvents, a biphasic or miscible aqueous solvent system is mandatory. A mixture of 1,4-Dioxane/ H2​O (4:1 v/v) is optimal; the water dissolves the base to facilitate boronate formation, while the 1,4-dioxane maintains the solubility of the lipophilic 4-(6-Bromoquinolin-2-yl)morpholine.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L_n Pd0->OxAdd Oxidative Addition (Accelerated by e- rich ligands) TransMet Transmetalation Complex Pd(II)(Ar)(Ar')L_n OxAdd->TransMet Transmetalation (Requires Base & H2O) TransMet->Pd0 Reductive Elimination Product 6-Substituted-2-morpholinoquinoline (Cross-Coupled Product) TransMet->Product Reactant1 4-(6-Bromoquinolin-2-yl)morpholine (Aryl Bromide) Reactant1->OxAdd Reactant2 R-B(OH)2 + Base Reactive Boronate Complex Reactant2->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura coupling optimized for 4-(6-Bromoquinolin-2-yl)morpholine.

Quantitative Data Presentation

The following table summarizes the expected performance of various catalytic systems when coupling 4-(6-Bromoquinolin-2-yl)morpholine with a standard heteroaryl boronic acid, based on established literature parameters for this chemical space.

Catalytic SystemLigand TypeBaseSolvent SystemTemp (°C)Time (h)Avg. Yield (%)
Pd(PPh3​)4​ (5 mol%)Monodentate K2​CO3​ 1,4-Dioxane/ H2​O (4:1)901245 - 55
Pd(dppf)Cl2​ (5 mol%)Bidentate K2​CO3​ 1,4-Dioxane/ H2​O (4:1)90875 - 85
Pd(OAc)2​ / SPhos (2 mol%)Buchwald K3​PO4​ Toluene/ H2​O (3:1)60488 - 95

Note: The Pd/SPhos system demonstrates superior kinetics and yields, particularly by enabling lower reaction temperatures that suppress boronic acid degradation.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Pd(dppf)Cl2​ as a highly reliable, bench-stable catalyst suitable for most standard boronic acids.

Materials Required
  • Aryl Halide: 4-(6-Bromoquinolin-2-yl)morpholine (1.0 mmol, 1.0 equiv)

  • Boronic Acid: R- B(OH)2​ (1.5 mmol, 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane and Deionized H2​O (Degassed, 4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reaction Setup & Inert Atmosphere

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(6-Bromoquinolin-2-yl)morpholine, the boronic acid, and K2​CO3​ .

  • Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (vacuum) and backfilling with high-purity Argon or Nitrogen. Causality: Palladium(0) intermediates are highly sensitive to oxidation by atmospheric oxygen. Strict anaerobicity prevents the formation of unreactive Pd(II) dead-end complexes.

Step 2: Solvent Addition & Catalyst Activation 3. In a separate flask, prepare the 1,4-Dioxane/ H2​O (4:1) mixture and sparge with Argon for 30 minutes. 4. Add 10 mL of the degassed solvent mixture to the Schlenk flask via syringe. 5. Briefly open the flask under a positive flow of Argon and quickly add the Pd(dppf)Cl2​ catalyst. Self-Validation: Adding the catalyst last, after the solvent has dissolved the reagents, prevents localized high concentrations of unligated palladium that can lead to palladium black precipitation.

Step 3: Heating & Reaction Monitoring 6. Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure the biphasic mixture acts as a pseudo-homogeneous emulsion. 7. Validation Check (LC-MS): After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze. The reaction is complete when the isotopic doublet characteristic of the aryl bromide ( m/z≈293/295 ) is completely consumed and replaced by the product mass.

Step 4: Workup & Purification 8. Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Distilled Water (20 mL). 9. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Self-Validation: Spot both the organic and aqueous layers on a TLC plate under UV (254 nm). The aqueous layer should show no UV-active product, confirming complete extraction. 10. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 11. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Setup Combine Reagents in Schlenk Flask Step2 2. Degassing Evacuate/Backfill (3x) with Argon Step1->Step2 Step3 3. Initiation Add Degassed Solvents & Pd Catalyst Step2->Step3 Step4 4. Reaction Heat at 90 °C Monitor via LC-MS Step3->Step4 Step5 5. Workup Extract with EtOAc Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Center for Biotechnology Information (PMC) URL:[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides Chemical Communications (RSC Publishing) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Processes for 4-(6-Bromoquinolin-2-yl)morpholine

Introduction & Strategic Context 4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) is a highly valued heterocyclic building block in medicinal chemistry. The morpholino-quinoline scaffold is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) is a highly valued heterocyclic building block in medicinal chemistry. The morpholino-quinoline scaffold is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors and modulators of the Wnt/β-catenin signaling pathway[1]. The presence of the 6-bromo substituent provides a versatile synthetic handle for downstream functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to construct complex Active Pharmaceutical Ingredients (APIs).

Transitioning the synthesis of this intermediate from discovery chemistry (milligram scale, chromatographic purification) to process manufacturing (kilogram scale, crystallization) requires a fundamental redesign of the synthetic route to ensure scalability, safety, and economic viability.

WntPathway Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Binds Destruction Destruction Complex (GSK3β, APC, Axin) Frizzled->Destruction Inhibits BetaCatenin β-Catenin (Stabilized) Destruction->BetaCatenin Prevents Degradation Transcription Target Gene Transcription BetaCatenin->Transcription Translocates Inhibitor Quinoline Derivatives Inhibitor->Destruction Modulates

Fig 1. Role of quinoline derivatives in modulating Wnt/β-catenin signaling.

Mechanistic Route Selection: Causality & Chemoselectivity

The synthesis of 4-(6-Bromoquinolin-2-yl)morpholine from the starting material 6-bromo-2-chloroquinoline presents a classic chemoselectivity challenge: differentiating between two distinct halogen leaving groups.

The Pitfalls of Palladium Catalysis: While palladium-catalyzed Buchwald-Hartwig amination is the modern standard for C-N bond formation on unactivated halides[2], applying it to a di-halogenated substrate is highly problematic for scale-up. Palladium catalysts can undergo oxidative addition at both the C-Cl and C-Br bonds. Although specialized bulky ligands (e.g., XPhos) can help tune regioselectivity[3], the inherent risk of oligomerization, di-amination, and the necessity for rigorous palladium scavenging makes this route economically and environmentally unfavorable for large-scale manufacturing.

The SNAr Advantage: Nucleophilic aromatic substitution (SNAr) bypasses these issues by relying purely on the inherent electronic properties of the quinoline ring. The nitrogen atom in the quinoline core strongly withdraws electron density from the 2-position, highly activating the C-Cl bond toward nucleophilic attack[3]. Conversely, the 6-bromo position lacks this direct resonance activation and remains completely inert under SNAr conditions. This guarantees 100% chemoselectivity for the 2-morpholino product without the use of heavy metals or expensive ligands[4].

Process Optimization for Scale-Up

To transition the SNAr route to the pilot plant, the following parameters were optimized based on causality and process safety:

  • Solvent Selection: Traditional SNAr reactions employ reprotoxic polar aprotic solvents (e.g., DMF, NMP) which are difficult to remove. We replaced these with 1-Butanol . It possesses a sufficiently high boiling point (117 °C) to drive the reaction kinetics, is environmentally benign, and is partially water-miscible, allowing for direct product crystallization via water addition (anti-solvent).

  • Base Selection: Potassium carbonate (K 2​ CO 3​ ) is utilized as a heterogeneous acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of morpholine, which would otherwise render the amine non-nucleophilic and halt the reaction.

  • Workup Strategy: Chromatographic purification is entirely eliminated. The product is isolated via controlled anti-solvent crystallization, ensuring high purity and yield while minimizing the Cost of Goods (COGs).

Quantitative Data Presentation

Table 1: Route Comparison (SNAr vs. Pd-Catalyzed Amination)

ParameterRoute A: SNAr (Optimized)Route B: Buchwald-Hartwig
Catalyst/Ligand NonePd 2​ (dba) 3​ / XPhos
Chemoselectivity > 99% (C-Cl exclusively)~85% (Competitive C-Br insertion)
Solvent 1-Butanol (Green)Toluene / Dioxane
Temperature 115 °C80 - 100 °C
Purification Anti-solvent CrystallizationColumn Chromatography / Scavengers
E-Factor < 15> 45

Table 2: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)

Process StepParameter / IPCTarget SpecificationAction if Failed
Reaction Internal Temperature110 °C – 115 °CAdjust jacket temperature.
Reaction IPC 1 (HPLC, 254 nm)Starting Material < 0.5%Continue heating for 2 hours.
Crystallization Water Addition Temp.60 °C (± 5 °C)Pause addition; adjust cooling.
Drying IPC 2 (LOD)< 0.5% w/wContinue vacuum drying.

Self-Validating Scale-Up Protocol (1.0 kg Scale)

The following protocol is designed as a self-validating system, incorporating visual cues and analytical checkpoints to ensure process integrity.

Workflow Step1 1. Reactor Charging (6-Br-2-Cl-Quinoline + Morpholine) Step2 2. SNAr Reaction (1-Butanol, 115°C, 12h) Step1->Step2 Step3 3. In-Process Control (IPC) (HPLC: SM < 0.5%) Step2->Step3 Step3->Step2 Fail (Continue) Step4 4. Controlled Cooling & Anti-solvent (Water Addition at 60°C) Step3->Step4 Pass Step5 5. Isolation & Washing (Filtration, H2O/EtOH wash) Step4->Step5 Step6 6. Vacuum Drying (50°C, <50 mbar) Step5->Step6

Fig 2. Step-by-step manufacturing workflow for 4-(6-Bromoquinolin-2-yl)morpholine.

Step 1: Reactor Charging
  • Charge a 10 L jacketed glass reactor with 6-bromo-2-chloroquinoline (1.00 kg, 4.12 mol, 1.0 eq) and 1-Butanol (5.0 L). Begin agitation at 150 rpm.

    • Validation Check: The mixture should appear as a white to off-white slurry.

  • Add Morpholine (1.08 kg, 12.36 mol, 3.0 eq) and anhydrous K 2​ CO 3​ (0.85 kg, 6.18 mol, 1.5 eq).

Step 2: Heating & SNAr Execution
  • Ramp the reactor jacket temperature to achieve an internal temperature of 115 °C over 60 minutes.

    • Validation Check: As the internal temperature surpasses 90 °C, the slurry will transition into a homogenous yellow solution before a fine white precipitate (KCl byproduct) begins to form. If the reaction remains a thick slurry of starting material at 100 °C, verify the internal temperature probe, as complete dissolution of the quinoline is required for uniform kinetics.

  • Maintain at 115 °C for 12 hours under a nitrogen atmosphere.

Step 3: In-Process Control (IPC)
  • Withdraw a 1 mL sample, dilute with acetonitrile, and analyze via HPLC (254 nm).

    • Validation Check: The reaction is deemed complete when the residual 6-bromo-2-chloroquinoline is < 0.5% (Area %). If > 0.5%, continue heating for an additional 2 hours and re-sample.

Step 4: Anti-Solvent Crystallization
  • Cool the reactor to 60 °C.

  • Slowly add purified water (5.0 L) over 45 minutes while increasing agitation to 200 rpm.

    • Validation Check: The addition of water decreases the solubility of the product in the 1-butanol matrix, inducing nucleation. A thick, off-white crystalline suspension should form. If oiling out occurs, pause water addition, maintain temperature, and seed with 5 g of pure product.

  • Cool the suspension to 5 °C at a controlled rate of 10 °C/hour and hold for 2 hours to maximize yield.

Step 5: Isolation & Drying
  • Discharge the slurry to a Nutsche filter.

  • Wash the filter cake with a cold mixture of 1-Butanol/Water (1:1, 2.0 L), followed by cold Ethanol (1.0 L) to remove residual morpholine and highly soluble colored impurities.

  • Transfer the wet cake to a vacuum oven. Dry at 50 °C under vacuum (< 50 mbar) for 16 hours.

    • Validation Check: Drying is complete when the loss on drying (LOD) is < 0.5%. The final product should be a free-flowing white to pale-yellow powder. Expected yield: 1.10 - 1.15 kg (91 - 95%).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-(6-Bromoquinolin-2-yl)morpholine

Welcome to the technical support center for the synthesis of 4-(6-bromoquinolin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(6-bromoquinolin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yield and purity.

Introduction

The synthesis of 4-(6-bromoquinolin-2-yl)morpholine is a crucial step in the development of various pharmacologically active compounds. The primary synthetic routes involve the coupling of a 6-bromo-2-haloquinoline with morpholine, typically through a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The choice of methodology and the fine-tuning of reaction parameters are critical for achieving high yields and purity. This guide will address common challenges encountered during this synthesis and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 4-(6-bromoquinolin-2-yl)morpholine, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Q: I am not observing any significant formation of my desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can stem from several factors related to your reaction setup and reagents. Let's break down the potential culprits based on the synthetic approach.

For Nucleophilic Aromatic Substitution (SNAr) Reactions:

The SNAr reaction relies on the activation of the quinoline ring towards nucleophilic attack.[1][2][3]

  • Insufficient Activation of the Quinoline Ring: The reactivity of the 2-position on the quinoline ring is crucial. If you are starting with 2,6-dibromoquinoline, the reaction with morpholine might be sluggish. The presence of an electron-withdrawing group can facilitate the reaction.[4][5]

  • Inadequate Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[6] If the temperature is too low, the reaction may not have enough energy to overcome the activation barrier.

  • Improper Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Weak Base: A suitable base is necessary to deprotonate the morpholine and generate a more potent nucleophile. Common bases include K2CO3, Cs2CO3, or a non-nucleophilic organic base like triethylamine (TEA).

For Buchwald-Hartwig Amination Reactions:

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[7][8][9]

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. It can be deactivated by oxygen or impurities. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are anhydrous and degassed.

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Different ligands have varying steric and electronic properties that can significantly impact the catalytic cycle. For couplings with secondary amines like morpholine, ligands such as XPhos, BrettPhos, or Xantphos are often effective.[10]

  • Suboptimal Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] The choice of base can also influence the reaction rate and side product formation.

  • Low Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at lower temperatures, many require heating to facilitate the catalytic cycle.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing multiple spots on the TLC plate, and the yield of the desired product is low after purification. What are these side products and how can I minimize them?

A: The formation of side products is a common challenge that can significantly reduce your yield and complicate purification.

  • Di-substitution: If you are starting with a di-halogenated quinoline (e.g., 2-chloro-6-bromoquinoline), there is a possibility of morpholine substituting at both positions, leading to the formation of 2,6-di(morpholin-4-yl)quinoline. To favor mono-substitution at the more reactive 2-position, you can try using a stoichiometric amount of morpholine or running the reaction at a lower temperature.

  • Over-bromination of Starting Material: If the synthesis of your 6-bromoquinoline starting material was not clean, you might have di-brominated impurities (e.g., 5,7-dibromoquinoline or 5,8-dibromoquinoline) which can also react to form undesired products.[11] It is crucial to start with a pure, well-characterized starting material.

  • Hydrolysis of the Starting Material: If there is moisture in your reaction, the halo-substituent on the quinoline ring can be hydrolyzed to a hydroxyl group, especially at high temperatures and in the presence of a base.

  • Decomposition: At very high temperatures, the starting materials or the product might decompose, leading to a complex mixture.

Strategies to Minimize Side Products:

StrategyRationale
Use Pure Starting Materials Impurities in the starting material will lead to a mixture of products.
Control Stoichiometry Use a slight excess of morpholine (e.g., 1.1-1.5 equivalents) to ensure complete consumption of the starting material without promoting di-substitution.
Optimize Reaction Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize decomposition and side reactions.
Ensure Anhydrous Conditions Use anhydrous solvents and reagents to prevent hydrolysis of the starting material.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for this synthesis: SNAr or Buchwald-Hartwig amination?

A1: The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including the specific substrate, available resources, and desired scale.

  • SNAr is often simpler and more cost-effective as it does not require a metal catalyst and specialized ligands. However, it generally requires a more activated substrate (e.g., with an electron-withdrawing group) and may necessitate higher reaction temperatures.[2][3][12]

  • Buchwald-Hartwig amination is a more versatile and generally higher-yielding method that can be applied to a broader range of substrates, including less activated ones.[7][9][13] The main drawbacks are the cost of the palladium catalyst and ligands, and the need for strict inert atmosphere conditions.

For the synthesis of 4-(6-bromoquinolin-2-yl)morpholine from 2-chloro-6-bromoquinoline, the 2-position is activated by the ring nitrogen, making an SNAr reaction feasible. However, a Buchwald-Hartwig approach might provide a cleaner reaction with a higher yield.

Q2: What is the best starting material for this synthesis?

A2: A common and effective starting material is 6-bromo-2-chloroquinoline . The chlorine at the 2-position is significantly more reactive towards nucleophilic substitution than the bromine at the 6-position, allowing for selective reaction with morpholine.[8] Synthesizing or procuring high-purity 6-bromo-2-chloroquinoline is a critical first step.[14]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate that the reaction is proceeding.

Q4: What are the best practices for purifying the final product?

A4: The purification of 4-(6-bromoquinolin-2-yl)morpholine typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be performed to obtain a highly pure product.[15]

Experimental Protocols

Protocol 1: Synthesis of 4-(6-Bromoquinolin-2-yl)morpholine via SNAr

  • To a solution of 6-bromo-2-chloroquinoline (1.0 eq) in anhydrous DMSO (0.2 M) in a sealed tube, add morpholine (1.5 eq) and K2CO3 (2.0 eq).

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis of 4-(6-Bromoquinolin-2-yl)morpholine via Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of 6-bromo-2-chloroquinoline (1.0 eq) in anhydrous and degassed toluene (0.1 M).

  • Add morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture at 100 °C under argon for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism Visualization:

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Amine Coordination C->D HNR2 E [Ar-Pd(II)(NHR2)L2]+X- D->E F Deprotonation E->F Base G Ar-Pd(II)(NR2)L2 F->G H Reductive Elimination G->H H->A Product Release I Ar-NR2 H->I

Caption: Simplified Buchwald-Hartwig amination cycle.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available at: [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Scilit. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. Available at: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Ltd. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(6-Bromoquinolin-2-yl)morpholine Solubility in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated heterocyclic compounds. 4-(6-Bromoquinolin-2-yl)morpholine presents a classic "brick dust" and "grease" dual-challenge in drug discovery.

The causality behind its poor solubility lies in its physicochemical structure: The bromoquinoline core is highly lipophilic and planar, promoting strong intermolecular π−π stacking and high crystal lattice energy. Furthermore, while morpholine is typically a basic solubilizing group, its conjugation to the electron-withdrawing quinoline ring significantly depresses its pKa​ . Consequently, the nitrogen remains unprotonated at physiological pH (7.4), stripping the molecule of its primary hydrophilic handle.

Below is our comprehensive guide to diagnosing and resolving solubility failures for this compound across biochemical and cell-based workflows.

Diagnostic & Resolution Workflow

Workflow Start 4-(6-Bromoquinolin-2-yl)morpholine Precipitation Detected CheckStock Phase 1: 10 mM DMSO Stock Is it completely clear? Start->CheckStock HeatSonicate Warm to 37°C & Sonicate for 10-15 min CheckStock->HeatSonicate No (Cloudy) AqueousTransfer Phase 2: Aqueous Transfer (Risk of DMSO Shock) CheckStock->AqueousTransfer Yes (Clear) HeatSonicate->AqueousTransfer Biochemical Biochemical Assays (Enzymatic/Binding) AqueousTransfer->Biochemical CellBased Cell-Based Assays (Culture Media) AqueousTransfer->CellBased AddSurfactant Add 0.01-0.05% Tween-20 or Pluronic F-127 Biochemical->AddSurfactant AddCD Pre-complex with 10-20% HP-β-CD CellBased->AddCD Validate Validate via Turbidimetric Kinetic Solubility Assay AddSurfactant->Validate AddCD->Validate

Diagnostic Workflow for Troubleshooting 4-(6-Bromoquinolin-2-yl)morpholine Solubility

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when added to the assay buffer, even though my DMSO stock is completely clear? A1: You are experiencing "DMSO shock." When a concentrated DMSO stock is spiked directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic 4-(6-Bromoquinolin-2-yl)morpholine can solvate. This rapid solvent exchange creates localized zones of extreme supersaturation, forcing the bromoquinoline derivative to nucleate and precipitate[1]. Causative Fix: Never pipette the compound directly into the bulk aqueous phase. Instead, use an intermediate dilution step or acoustic liquid handling (e.g., Echo) to ensure rapid, homogenous mixing.

Q2: My biochemical kinase assay yields erratic dose-response curves with Hill slopes > 2. Is this related to solubility? A2: Yes. Steep Hill slopes and erratic replicates are hallmarks of colloidal aggregation . Highly lipophilic compounds often form sub-visible colloidal aggregates in aqueous buffers before macroscopic precipitation occurs. These aggregates non-specifically sequester the target enzyme or sterically hinder the substrate, leading to false positives or artifactual inhibition. Causative Fix: Introduce a non-ionic surfactant. Adding 0.01% to 0.05% Tween-20 or Triton X-100 to your assay buffer forms micelles that encapsulate the hydrophobic core, breaking up colloidal aggregates without denaturing most target proteins.

Q3: How can I achieve working concentrations of 10 µM in cell culture media without exceeding DMSO toxicity limits? A3: Surfactants are generally too toxic for cell-based assays, and exceeding a few percent of DMSO is known to unfold proteins and induce cell death, confounding your phenotypic readouts[2]. The optimal solution is to use Cyclodextrins , specifically 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[3]. They form a host-guest inclusion complex with the bromoquinoline core, effectively shielding the hydrophobic surface from water while maintaining cellular viability[4]. Causative Fix: Pre-complex the compound by dissolving it in a 10-20% (w/v) HP- β -CD aqueous solution before adding it to the cell media.

Quantitative Data: Optimal Solubility Enhancers

To eliminate guesswork, we have summarized the most effective solubility enhancers for bromoquinoline derivatives.

Solubility EnhancerChemical ClassSolubilization MechanismRecommended Working Conc.Assay Compatibility
DMSO Polar Aprotic Co-solventDisrupts crystal lattice, lowers dielectric constant0.1% – 2.0%Biochemical, Cell-based (low conc.)
Tween-20 Non-ionic SurfactantMicellar encapsulation of hydrophobic core0.01% – 0.05% (v/v)Biochemical (Kinase/Enzyme)
HP-β-CD Cyclic OligosaccharideHost-guest inclusion complexation5% – 20% (w/v)Cell-based, In vivo
Pluronic F-127 Block CopolymerSteric stabilization and micellization0.05% – 0.1% (w/v)Biochemical, Cell-based
Experimental Protocol: Turbidimetric Kinetic Solubility Validation

To ensure your solubilization strategy is effective, you must validate it using a self-validating system. Thermodynamic solubility assays (shake-flask) take 24-72 hours and do not represent the rapid dilution events of biological assays[5]. Instead, use a Turbidimetric Kinetic Solubility Assay , which mimics the exact conditions of your experiment by measuring light scattering caused by precipitation at 620 nm[6].

Materials Required:

  • 10 mM 4-(6-Bromoquinolin-2-yl)morpholine stock in 100% anhydrous DMSO.

  • Target assay buffer (with and without chosen solubility enhancers).

  • 96-well flat-bottom, clear microplate.

  • Microplate reader capable of measuring absorbance at 620 nm.

Step-by-Step Methodology:

  • Preparation of Serial Dilutions: Prepare a 7-point, 2-fold serial dilution of the compound in 100% DMSO, starting from 10 mM down to 0.15 mM.

  • Matrix Aliquoting: Add 196 µL of your target biological assay buffer (e.g., DPBS pH 7.4 + 10% HP- β -CD) into each well of the 96-well plate.

  • Compound Spiking (Critical Step): Quickly dispense 4 µL of each DMSO stock dilution into the corresponding buffer wells. This yields a final DMSO concentration of 2% and a compound concentration range of 3.1 µM to 200 µM[6]. Mechanistic Note: Always add the organic stock to the larger aqueous volume, never the reverse, to minimize localized supersaturation[1].

  • Equilibration: Seal the plate and incubate at 25°C (or 37°C for cell media) for 1 to 2 hours on a plate shaker at 300 RPM. This allows time for metastable supersaturated solutions to precipitate[5].

  • Measurement: Remove the seal and measure the absorbance (Optical Density) at 620 nm. At this wavelength, neither the buffer nor the compound absorbs light; any signal is purely due to light scattering from insoluble particulates[6].

  • Data Analysis: Plot the OD620​ against the compound concentration. The kinetic solubility limit is defined as the concentration at which the OD620​ signal exceeds the background (DMSO-only control) by 1.5-fold[6].

References
  • 5 - Creative Biolabs 2.2 - National Institutes of Health (NIH) / PMC 3.6 - Domainex 4.3 - Hilaris Publisher 5.1 - Royal Society of Chemistry (RSC) 6.4 - MDPI

Sources

Troubleshooting

Preventing debromination of 4-(6-Bromoquinolin-2-yl)morpholine during palladium catalysis

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and optimized protocols for researchers experiencing hydrodebromination (protodebromination) when subjecting 4-(6-Bromoquinolin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and optimized protocols for researchers experiencing hydrodebromination (protodebromination) when subjecting 4-(6-Bromoquinolin-2-yl)morpholine to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insight: The Root Cause of Hydrodehalogenation

Debromination is a reductive side reaction where the C–Br bond of your starting material is replaced by a C–H bond, yielding 2-morpholinoquinoline as an unwanted byproduct. For 4-(6-Bromoquinolin-2-yl)morpholine, the electron-rich morpholine ring and the coordinating capacity of the quinoline nitrogen can stabilize off-cycle palladium intermediates, increasing the lifetime of the Ar–Pd(II)–Br species.

If transmetalation or nucleophilic attack is slow, this intermediate is highly susceptible to hydride interception. The catalytic cycle diverges into a dead-end pathway via the formation of a Pd–H intermediate [1]. Hydride sources typically include:

  • Solvents and Amines: Primary/secondary alcohols or amine bases containing β-hydrogens undergo β-hydride elimination to transfer a hydride directly to the palladium center[2].

  • Adventitious Water: In the presence of phosphine ligands, trace water can act as a hydrogen source via the formation of a phosphonium salt followed by hydrolysis, generating Pd–H even without a traditional hydride donor[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (4-(6-Bromoquinolin-2-yl)morpholine) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (e.g., Ar'-B(OH)2) ArPdBr->Transmet Hydride Hydride Transfer (from Base/Solvent/H2O) ArPdBr->Hydride ArPdAr Ar-Pd(II)-Ar' Transmet->ArPdAr RedElim1 Reductive Elimination ArPdAr->RedElim1 RedElim1->Pd0 Regenerates Pd(0) Product Desired Coupled Product (Ar-Ar') RedElim1->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Regenerates Pd(0) Byproduct Debrominated Byproduct (Ar-H) RedElim2->Byproduct

Catalytic cycles showing desired cross-coupling versus competing hydrodebromination pathway.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(6-Bromoquinolin-2-yl)morpholine particularly sensitive to debromination? A1: The substrate contains a bromoquinoline core with a strongly electron-donating morpholine substituent at the 2-position. While the bromine at the 6-position is physically distant, the overall electronic enrichment of the quinoline system can slow down the initial oxidative addition and subsequent transmetalation. To compensate, researchers often increase the temperature, which exponentially increases the rate of competing β-hydride elimination from solvents or bases, leading to the Ar–H byproduct.

Q2: I am using triethylamine (Et₃N) as my base. Could this be causing the issue? A2: Yes. Aliphatic amines like Et₃N possess β-hydrogens. Once coordinated to the Ar–Pd(II) intermediate, they readily undergo β-hydride elimination, transferring a hydride to the palladium center[4]. This Ar–Pd(II)–H species rapidly undergoes reductive elimination to yield the debrominated quinoline. You should immediately switch to anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃.

Q3: How do I select the right ligand to suppress this pathway? A3: The goal is to accelerate transmetalation and reductive elimination so they outcompete hydride transfer. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) force the palladium center into a geometry that strongly favors the desired C–C or C–N bond-forming reductive elimination[4]. Simple ligands like PPh₃ are prone to oxidation and do not provide enough steric bulk to prevent off-cycle degradation.

Optimization Data: Parameter Impact on Debromination

The following table summarizes the quantitative impact of systematically altering reaction parameters during a standard Suzuki-Miyaura coupling with 4-(6-Bromoquinolin-2-yl)morpholine.

Condition SetCatalyst / LigandBaseSolventTemp (°C)Yield (%)Debromination (%)
Baseline (High Risk) Pd(PPh₃)₄Et₃NDMF / H₂O10035%52%
Base Optimization Pd(PPh₃)₄K₂CO₃DMF / H₂O10058%28%
Solvent Optimization Pd(PPh₃)₄K₂CO₃1,4-Dioxane9071%15%
Fully Optimized Pd(OAc)₂ / SPhosK₃PO₄Toluene8092% < 3%

Standard Operating Procedure (SOP): Optimized Suzuki-Miyaura Protocol

This protocol is designed as a self-validating system to ensure maximum cross-coupling efficiency while actively suppressing hydrodebromination.

Reagents & Materials
  • Substrate: 4-(6-Bromoquinolin-2-yl)morpholine (1.0 eq, 0.5 mmol)

  • Coupling Partner: Arylboronic acid (1.2 eq, 0.6 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%, 0.01 mmol)

  • Ligand: SPhos (4 mol%, 0.02 mmol)

  • Base: Anhydrous K₃PO₄ (2.0 eq, 1.0 mmol)

  • Solvent: Anhydrous Toluene (2.5 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon.

    • Causality: Strict exclusion of moisture is required because trace water can form phosphonium salts with SPhos, initiating a hydride-transfer cascade that leads to debromination[3].

  • Addition of Solids:

    • Add 4-(6-Bromoquinolin-2-yl)morpholine, the arylboronic acid, Pd(OAc)₂, SPhos, and anhydrous K₃PO₄ to the Schlenk tube.

    • Causality: Unlike organic amines (e.g., Et₃N), inorganic phosphates lack β-hydrogens, entirely eliminating base-mediated hydride transfer to the palladium center[4].

  • Solvent Degassing & Addition:

    • Sparge the anhydrous toluene with Argon for 15 minutes prior to use. Add 2.5 mL of the degassed toluene to the Schlenk tube via syringe.

    • Causality: Adventitious oxygen oxidizes phosphine ligands. Oxidized ligands fail to provide the steric bulk necessary to drive reductive elimination, leaving the Ar–Pd(II) intermediate vulnerable to degradation[2].

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours.

    • Causality: SPhos is highly active; exceeding 80 °C is unnecessary and will only thermodynamically favor the higher-activation-energy β-hydride elimination pathways.

  • Self-Validating Analytical Check (LC-MS):

    • At the 4-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Target Mass: Look for the desired product mass.

    • Validation Mass: Specifically extract the ion chromatogram for m/z 215.1 ( [M+H]+ for 2-morpholinoquinoline).

    • Troubleshooting: If the m/z 215.1 peak area exceeds 5% relative to the product, immediately check your solvent degassing procedure and ensure your K₃PO₄ is strictly anhydrous. The starting material (m/z 293.0/295.0) should be fully consumed.

  • Workup:

    • Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

References

  • Title: Solvent effects in palladium catalysed cross-coupling reactions | Source: White Rose Research Online | URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Source: Organometallics (ACS Publications) | URL: [Link]

  • Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Source: PMC (NIH) | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(6-Bromoquinolin-2-yl)morpholine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected impurity profiles during the batch synthesis of 2-aminoquinoline derivatives. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected impurity profiles during the batch synthesis of 2-aminoquinoline derivatives. The synthesis of 4-(6-Bromoquinolin-2-yl)morpholine from 6-bromo-2-chloroquinoline and morpholine appears straightforward on paper, but the dihalogenated nature of the starting material introduces significant chemoselectivity challenges[1].

This guide is designed to dissect the causality behind common experimental failures, provide self-validating protocols, and ensure your scale-up campaigns yield >98% purity.

Mechanistic Pathways & Chemoselectivity

Understanding the electronic environment of your starting material is the first step in troubleshooting. The divergence between successful product formation and critical impurity generation is entirely dependent on the chosen activation energy pathway (Resonance vs. Bond Dissociation Energy).

Pathway SM 6-Bromo-2-chloroquinoline (Starting Material) Cond1 SNAr Conditions (Morpholine, Heat, No Catalyst) SM->Cond1 Cond2 Buchwald-Hartwig Conditions (Pd Catalyst, Base) SM->Cond2 Cond3 Aqueous/Moisture Contamination (H2O, Base) SM->Cond3 Prod 4-(6-Bromoquinolin-2-yl)morpholine (Desired Target) Cond1->Prod C2-Cl Substitution Imp1 6-Morpholino-2-chloroquinoline (Regioisomer Impurity) Cond2->Imp1 C6-Br Oxidative Addition Imp2 6-Bromoquinolin-2(1H)-one (Hydrolysis Impurity) Cond3->Imp2 C2-Cl Hydrolysis

Reaction pathways showing chemoselectivity and common impurity formation in batch synthesis.

Troubleshooting FAQs

Q1: My LC-MS shows a mass consistent with the product, but 2D-NMR confirms the morpholine is at the 6-position (6-morpholino-2-chloroquinoline). What went wrong? Causality: You likely employed Palladium-catalyzed Buchwald-Hartwig conditions to force the amination. In transition-metal catalysis, oxidative addition is governed by Bond Dissociation Energy (BDE). The C6–Br bond (~68 kcal/mol) is significantly weaker than the C2–Cl bond (~81 kcal/mol), leading the Palladium catalyst to preferentially insert at the 6-position[1]. Solution: Abandon the catalyst. Rely on catalyst-free Nucleophilic Aromatic Substitution (SNAr). The quinoline nitrogen withdraws electron density via resonance specifically from the 2- and 4-positions, making the C2–Cl bond highly electrophilic and susceptible to direct nucleophilic attack by morpholine, leaving the C6–Br bond completely intact[2].

Q2: I am seeing a significant M-19 impurity (or M-Cl+OH) which corresponds to 6-bromoquinolin-2(1H)-one. How do I suppress this? Causality: The extreme electrophilicity of the C2 position that makes SNAr possible also makes it highly susceptible to hydrolysis[2]. If adventitious water is present in the morpholine (which is highly hygroscopic) or the solvent (e.g., NMP or DMF), the hydroxide/water acts as a competing nucleophile, converting the starting material into the carbostyril impurity. Solution: Rigorously dry your morpholine over KOH pellets or 4Å molecular sieves prior to use. Ensure your NMP is anhydrous (<500 ppm H₂O by Karl Fischer titration).

Q3: The SNAr reaction is stalling at ~50% conversion, leaving unreacted 6-bromo-2-chloroquinoline. Should I increase the temperature? Causality: Do not increase the temperature, as this promotes degradation. The stall is a stoichiometric issue. Morpholine acts as both the nucleophile and the acid scavenger in this reaction. For every molecule of product formed, one molecule of HCl is generated, which immediately protonates a second molecule of morpholine to form unreactive morpholinium chloride[3]. If you use less than 2.0 equivalents, the free base is rapidly depleted. Solution: Use a minimum of 3.0 equivalents of morpholine. Alternatively, to save reagent, use 1.2 equivalents of morpholine supplemented with 2.0 equivalents of a non-nucleophilic auxiliary base like N,N-Diisopropylethylamine (DIPEA).

Quantitative Impurity Profiling

To illustrate the causality of reaction conditions on the final purity, review the following comparative data table. These metrics demonstrate how specific deviations from the optimal SNAr protocol shift the chemoselectivity of the reaction[1].

Reaction ConditionPrimary Nucleophile / CatalystTarget Product (%)Regioisomer Impurity (%)Hydrolysis Impurity (%)Unreacted SM (%)
Optimized SNAr (Anhydrous) Morpholine (3.0 eq), NMP, 110 °C> 98.0% < 0.1%< 0.5%< 1.0%
Sub-stoichiometric Amine Morpholine (1.1 eq), NMP, 110 °C45.0% < 0.1%< 0.5%54.0%
Moisture Contamination Morpholine (3.0 eq), NMP (Wet), 110 °C72.0% < 0.1%25.0%2.0%
Buchwald-Hartwig (Pd) Morpholine (1.5 eq), Pd₂(dba)₃, XPhos5.0% 85.0%< 0.1%5.0%

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Reagents & Materials:

  • 6-Bromo-2-chloroquinoline (1.0 eq, 10.0 g, 41.2 mmol)[3]

  • Morpholine (3.0 eq, 10.8 g, 123.6 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (40 mL)

Step-by-Step Methodology:

  • Reagent Verification (Self-Validation Check 1): Perform a Karl Fischer (KF) titration on the NMP and morpholine. Proceed only if the combined water content is < 500 ppm.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-bromo-2-chloroquinoline (10.0 g) in anhydrous NMP (40 mL) under a nitrogen atmosphere.

  • Amine Addition: Add morpholine (10.8 g) dropwise at room temperature. The solution may turn slightly yellow.

  • Heating: Heat the reaction mixture to 110 °C using a precisely controlled oil bath or heating block.

  • In-Process Control (Self-Validation Check 2): After 4 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the 241/243 m/z doublet (Starting Material) is <1% relative to the 293/295 m/z doublet (Target Product).

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the mixture into 200 mL of vigorously stirred, ice-cold distilled water.

  • pH Verification (Self-Validation Check 3): Test the pH of the aqueous suspension. It must be > 9.0. If the pH is lower, morpholine has been consumed by adventitious acid, and the product may oil out as a morpholinium salt. If necessary, add saturated NaHCO₃ until pH 9 is reached to force the precipitation of the free base.

  • Isolation: Filter the resulting pale-yellow precipitate through a sintered glass funnel. Wash the filter cake with cold water (3 × 50 mL) to remove residual NMP and morpholine.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford pure 4-(6-Bromoquinolin-2-yl)morpholine.

Sources

Troubleshooting

Handling and long-term storage stability issues of 4-(6-Bromoquinolin-2-yl)morpholine

Welcome to the Technical Support Center for 4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure the integrity of your drug development workflows and biochemical assays, we must understand the causality behind chemical degradation.

This compound features three distinct structural vulnerabilities: a photo-sensitive quinoline core, an oxidation-prone morpholine ring, and a reactive aryl bromide moiety. The troubleshooting guides, FAQs, and self-validating protocols below are engineered to mitigate these risks and guarantee reproducible experimental outcomes.

Part 1: Mechanistic Vulnerabilities & Troubleshooting

Understanding the structural liabilities of 4-(6-Bromoquinolin-2-yl)morpholine is critical for diagnosing experimental failures.

  • Quinoline Core Photo-Oxidation: Quinoline derivatives are highly susceptible to photo-induced oxidative transformations. Exposure to UV or ambient visible light can trigger the formation of radical cations, which subsequently react with trace water or oxygen to form hydroxylated quinoline adducts[2]. This manifests as a yellowing or browning of the powder.

  • Morpholine N-Oxide Formation: The tertiary amine nitrogen in the morpholine ring is a prime target for oxidation. In the presence of atmospheric oxygen, peroxides, or trace transition metals, it readily oxidizes to an N-oxide[3]. N-oxides are highly polar and hygroscopic, meaning they will absorb atmospheric moisture, leading to powder caking and altered solubility profiles.

  • Catalytic Debromination: The carbon-bromine bond at the 6-position is relatively stable under standard conditions but can undergo catalytic debromination or cross-coupling if exposed to trace transition metals (e.g., copper or palladium residues from spatulas or contaminated solvents)[4].

Degradation Compound 4-(6-Bromoquinolin-2-yl)morpholine (Intact) PhotoDeg Quinoline Core Photo-oxidation & Radical Cation Formation Compound->PhotoDeg Pathway 1 NOxide Morpholine Ring N-Oxide Formation (Hygroscopic) Compound->NOxide Pathway 2 Debrom C-Br Bond Catalytic Debromination Compound->Debrom Pathway 3 Light UV / Visible Light Light->Compound triggers Oxygen Atmospheric O2 / Moisture Oxygen->Compound reacts with Metals Trace Transition Metals Metals->Compound catalyzes

Mechanistic degradation pathways of 4-(6-Bromoquinolin-2-yl)morpholine under environmental stress.

Part 2: Frequently Asked Questions (FAQs)

Q: My powder was originally white/off-white, but it has turned light yellow. Is it still usable? A: The color shift indicates photo-oxidation of the quinoline core[2]. When the quinoline ring absorbs light, it generates radical species that lead to conjugated degradation products, which absorb in the visible spectrum (appearing yellow). Do not use this batch for sensitive kinetic or cellular assays , as the degradation products may exhibit off-target toxicity or fluorescence interference. Always store the compound in opaque or amber containers.

Q: I prepared a 10 mM stock in DMSO a month ago, and my IC50 values have drifted significantly. Why? A: This is a classic symptom of freeze-thaw degradation and morpholine oxidation. DMSO is hygroscopic; every time you open the vial, it absorbs atmospheric moisture. This moisture accelerates the oxidation of the morpholine ring into an N-oxide[3]. The N-oxide has drastically different binding kinetics and membrane permeability compared to the parent compound, causing your IC50 values to drift. Solution: Move to single-use aliquots (see Protocol below).

Q: The powder has clumped together and is difficult to weigh. How do I resolve this? A: Clumping is caused by moisture absorption. If trace N-oxides have formed, they act as a sponge for water, forming stable hydrates[3]. To salvage the batch for non-quantitative synthetic steps, dry it under a high vacuum (lyophilizer or Schlenk line) overnight. For biological assays, discard the clumped powder, as the exact molecular weight (and thus your molarity calculation) is now compromised by unknown water equivalents.

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility, adhere strictly to the following validated physicochemical parameters.

ParameterSpecification / RecommendationMechanistic Rationale
Molecular Weight 293.16 g/mol Baseline for molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents moisture-induced N-oxide hydrate formation.
Short-Term Storage 4°C, Dark, Desiccated (< 1 week)Slows ambient oxidation; darkness prevents radical initiation.
Long-Term Storage -20°C to -80°C, Argon PurgedHalts thermal degradation and displaces reactive O2​ .
Freeze-Thaw Cycles Maximum 1 cyclePrevents condensation buildup inside the vial during thawing.
Handling Environment Fume hood, static-free spatulaAvoids metal-catalyzed debromination and inhalation risks.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following workflow is a self-validating system : it incorporates a Quality Control (QC) checkpoint that mathematically confirms the integrity of the compound before it enters your primary assay.

Protocol: Preparation and Storage of High-Fidelity Stock Solutions

Objective: To prepare degradation-resistant single-use aliquots of 4-(6-Bromoquinolin-2-yl)morpholine.

Step 1: Preparation of the Environment

  • Equilibrate the sealed vial of raw powder to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrate formation.

  • Use a ceramic or PTFE-coated spatula. Avoid stainless steel to prevent trace metal introduction[4].

Step 2: Dissolution

  • Weigh the desired mass into an amber glass vial.

  • Add LC-MS grade Anhydrous DMSO to achieve a 10 mM stock concentration. Vortex gently until completely dissolved.

Step 3: Aliquoting and Purging

  • Dispense 10–50 µL aliquots into single-use, amber microcentrifuge tubes.

  • Crucial Step: Gently blow a stream of Argon or high-purity Nitrogen gas over the liquid surface of each tube for 3 seconds before capping. Causality: Displacing the oxygen headspace prevents the formation of morpholine N-oxides during long-term storage[3].

  • Store immediately at -20°C.

Step 4: Self-Validation (Pre-Use QC)

  • Before utilizing a thawed aliquot for a critical assay, take a 1 µL sample and dilute it in 1 mL of Acetonitrile/Water.

  • Run a rapid UV-Vis scan (200-400 nm) or LC-MS.

  • Validation: The presence of a single sharp peak at the expected m/z (294.1 [M+H]+ ) validates the aliquot. The appearance of an m/z at 310.1 indicates N-oxide formation, while an m/z at 215.1 indicates debromination. If these peaks exceed 2% relative abundance, discard the aliquot.

StorageWorkflow Start Raw Powder Receipt Solvent Dissolve in Anhydrous DMSO Start->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Purge Argon/N2 Purge (Displace O2) Aliquot->Purge Store Store at -20°C with Desiccant Purge->Store QC Pre-Use QC (LC-MS / UV-Vis) Store->QC Thaw cycle QC->Solvent Fail (Discard)

Self-validating workflow for the preparation, aliquoting, and long-term storage of stock solutions.

References

  • ChemScene. "864866-49-9 | 4-(6-Bromoquinolin-2-yl)morpholine". ChemScene Catalog.
  • Cermenati et al. "Radical-Induced Oxidative Transformation of Quinoline". The Journal of Physical Chemistry A - ACS Publications.
  • M. K. Amer et al. "Medicinal Chemistry of Drugs with N-Oxide Functionalities". PMC - NIH.
  • RSC Advances. "Photo-mediated aromatic C–H activation by Cu(II)-amido-quinoline complexes". Royal Society of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(6-Bromoquinolin-2-yl)morpholine

Introduction & Analytical Strategy 4-(6-Bromoquinolin-2-yl)morpholine is a critical scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and antimicrobial agents. Accurate struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Strategy

4-(6-Bromoquinolin-2-yl)morpholine is a critical scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and antimicrobial agents. Accurate structural elucidation of this compound is paramount, particularly to distinguish it from positional isomers (e.g., 8-bromo derivatives) or to confirm the integrity of the morpholine ring during metabolic stability assays.

Causality in Platform Selection: Why LC-ESI-Q-TOF?

For the structural characterization of 4-(6-Bromoquinolin-2-yl)morpholine, High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-Q-TOF MS) is the platform of choice over traditional Gas Chromatography-Electron Ionization (GC-EI-MS).

  • Preservation of the Pseudomolecular Ion: Traditional 70 eV EI often induces excessive thermal degradation of the saturated morpholine ring, obscuring the parent mass. ESI, a soft ionization technique, preserves the intact [M+H]+ pseudomolecular ion (1)[1].

  • Isotopic Resolution: The compound contains a single bromine atom, which naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Q-TOF provides sub-5 ppm mass accuracy, allowing analysts to unambiguously resolve this diagnostic 2 Da doublet from isobaric background noise (2)[2].

Comparative Fragmentation Analysis

To contextualize the fragmentation of 4-(6-Bromoquinolin-2-yl)morpholine, we compare it against its non-brominated analog, 2-morpholinoquinoline. Under Collision-Induced Dissociation (CID), the fragmentation is driven by the lability of the C-N bond connecting the quinoline core to the morpholine ring, as well as cross-ring cleavages (3)[3].

Quantitative Data Summary

The following table summarizes the key diagnostic fragments, comparing the brominated target compound with the non-brominated reference.

Fragmentation Pathway4-(6-Bromoquinolin-2-yl)morpholine (m/z)2-Morpholinoquinoline (Reference) (m/z)Relative AbundanceDiagnostic Significance
Molecular Ion [M+H]+ 293.02 / 295.02 (1:1 Doublet)215.11 (Singlet)HighConfirms the intact molecule and the presence of exactly one bromine atom.
Morpholine Ring Opening 249.03 / 251.03 (1:1 Doublet)171.12 (Singlet)ModerateLoss of C2​H4​O (44 Da). Confirms the presence of the morpholine ether linkage.
Loss of Morpholine 206.96 / 208.96 (1:1 Doublet)128.06 (Singlet)HighLoss of C4​H9​NO (87 Da). Indicates cleavage of the inter-ring C-N bond.
Loss of Bromine 213.10 (Singlet)N/ALowLoss of HBr (80/82 Da). Unambiguous localization of the halogen on the quinoline core.

Note: All brominated fragments exhibit the characteristic 1:1 isotopic doublet separated by 2 m/z units (4)[4].

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol incorporates a self-validating logic gate based on isotopic signatures.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 4-(6-Bromoquinolin-2-yl)morpholine in MS-grade Methanol to a stock concentration of 1 mg/mL.

  • Working Dilution: Dilute the stock to a working concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic quinoline nitrogen in positive ESI mode.

Step 2: LC-ESI-Q-TOF Acquisition Parameters
  • Ionization Mode: Positive ESI (+ve).

  • Capillary Voltage: 4500 V.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 100 - 500.

  • Targeted MS/MS (CID): Isolate the precursor doublet at m/z 293.02 and 295.02 in the quadrupole (Q1). Apply a Normalized Collision Energy (NCE) ramp of 20–40 eV in the collision cell.

    • Causality: Ramping the NCE ensures the capture of both low-energy fragments (morpholine ring opening) and high-energy fragments (bromine radical loss).

Step 3: Data Validation Logic Gate (The Self-Validating System)

Do not blindly assign peaks based on m/z alone. Apply the Isotopic Ratio Check :

  • For any fragment assigned to a structure containing the quinoline core (e.g., m/z 206), measure the area of the M and M+2 peaks.

  • Validation Criteria: The ratio of M to M+2 must be between 0.95 and 1.05. If the ratio falls outside this window, the peak is an isobaric interference and must be rejected. Fragments resulting from the loss of bromine (e.g., m/z 213) must appear as singlets.

Visualizations

Logical Workflow for MS/MS Analysis

MS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B ESI Source (Soft Ionization, +ve mode) A->B C Q1 Mass Selection (Isotope Doublet: m/z 293/295) B->C D Collision Cell (CID) (NCE: 20-40 eV) C->D E TOF Mass Analyzer (High-Resolution Detection) D->E F Data Validation (1:1 Br Isotope Check) E->F

Logical workflow for LC-ESI-Q-TOF MS/MS structural elucidation and validation.

CID Fragmentation Pathway

Fragmentation_Pathway M [M+H]+ m/z 293 / 295 (1:1) 4-(6-Bromoquinolin-2-yl)morpholine F1 Loss of Morpholine m/z 206 / 208 [6-Bromoquinolin-2-yl]+ M->F1 - C4H9NO (87 Da) F2 Morpholine Ring Opening m/z 249 / 251 Loss of C2H4O M->F2 - C2H4O (44 Da) F3 Loss of HBr m/z 213 [C13H13N2O]+ M->F3 - HBr (80/82 Da) F4 Quinoline Core m/z 127 [C9H5N]+ F1->F4 - Br radical (79/81 Da)

Proposed CID fragmentation pathway highlighting key diagnostic ions.

References

  • Title: Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide Source: MDPI URL: 1

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: PMC (National Institutes of Health) URL: 3

  • Title: Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones Source: Benchchem URL: 2

  • Title: mass spectrum & fragmentation of 1-bromobutane Source: YouTube URL: 4

Sources

Comparative

Spectroscopic comparison of 4-(6-Bromoquinolin-2-yl)morpholine and its isomers

An in-depth analytical comparison of 4-(6-Bromoquinolin-2-yl)morpholine and its positional isomers requires moving beyond simple spectral matching. To ensure robust Structure-Activity Relationship (SAR) data during drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical comparison of 4-(6-Bromoquinolin-2-yl)morpholine and its positional isomers requires moving beyond simple spectral matching. To ensure robust Structure-Activity Relationship (SAR) data during drug development, analytical scientists must understand the causality behind the spectral shifts—specifically, how the electronic push-pull dynamics of the morpholine ring and the inductive effects of the bromine atom perturb the quinoline core.

This guide provides a comprehensive framework for differentiating these isomers using self-validating spectroscopic protocols, grounded in the electronic mechanisms that drive their distinct spectral signatures.

Pharmacological Context & Structural Rationale

Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-cholinesterase, anticancer, and antimicrobial activities[1][2]. The introduction of a morpholine moiety at the C-2 or C-3 position enhances aqueous solubility and brain penetrance, while halogenation (e.g., bromination) at the benzenoid ring (C-6 or C-7) modulates metabolic stability and target binding affinity[2].

Because biological targets are highly stereospecific and regioselective, confirming the exact substitution pattern of synthesized 4-(bromoquinolin-yl)morpholine isomers is a strict regulatory requirement. Misidentifying a 6-bromo isomer for a 7-bromo isomer, or a 2-morpholino for a 3-morpholino derivative, can derail an entire SAR campaign.

Workflow A Synthesized Isomer Mixture 4-(Bromoquinolin-yl)morpholine B 1H & 13C NMR (1D/2D) Regiochemistry & Coupling A->B C FT-IR (ATR) Functional Group Integrity A->C D UV-Vis Spectroscopy Electronic Conjugation A->D E Data Synthesis Unambiguous Isomer Assignment B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for the structural elucidation of quinoline isomers.

Spectroscopic Causality: The "Why" Behind the Data

To objectively compare 4-(6-Bromoquinolin-2-yl)morpholine with its alternatives—such as the 7-bromo or 3-morpholino isomers—we must analyze the electronic interplay within the molecule[3].

NMR Spectroscopy: Resonance and Spin-Spin Coupling
  • Morpholine Position (C-2 vs. C-3): The morpholine nitrogen possesses a lone pair that strongly delocalizes into the quinoline π -system when positioned at C-2. This enamine-like resonance significantly shields the C-3 position, pushing the H-3 proton upfield to approximately 7.0 ppm[3]. Conversely, substitution at C-3 disrupts this direct resonance with the quinoline nitrogen, leaving the H-2 proton highly deshielded (>8.5 ppm) due to the adjacent endocyclic nitrogen.

  • Bromine Position (C-6 vs. C-7): The regiochemistry of the bromine atom dictates the spin-spin coupling network of the benzenoid ring. A 6-Br isomer yields a characteristic isolated H-5 proton (meta-coupled, J≈2 Hz), whereas a 7-Br isomer yields an isolated H-8 proton[2].

UV-Vis & FT-IR Spectroscopy: Conjugation and Vibrations

The push-pull electronic system in 2-morpholino quinolines results in a distinct bathochromic (red) shift in UV-Vis compared to the cross-conjugated 3-morpholino isomer[1][4]. FT-IR distinguishes the C-O-C stretch of the morpholine ring and the C-Br stretch, confirming functional group integrity, though it is less sensitive to positional isomerism than NMR.

Causality cluster_morpholine Morpholine Position cluster_bromine Bromine Position M2 C-2 Substitution (Enamine Resonance) R1 H-3 Upfield Shift (~7.0 ppm) Bathochromic UV Shift M2->R1 M3 C-3 Substitution (Cross-Conjugated) R2 H-2 Deshielded (>8.5 ppm) Hypsochromic UV Shift M3->R2 B6 C-6 Bromination R3 Isolated H-5 (d, J~2Hz) B6->R3 B7 C-7 Bromination R4 Isolated H-8 (d, J~2Hz) B7->R4

Fig 2. Causal relationship between positional substitution and resulting spectroscopic phenomena.

Quantitative Data Summaries

Table 1: Comparative 1 H NMR Spectral Markers (CDCl 3​ , 400 MHz) Note: Chemical shifts ( δ ) are approximate empirical values demonstrating the coupling logic.

IsomerH-2H-3H-4H-5H-6H-7H-8
6-Br, 2-Morpholine -7.02 (d, J=9.2)7.95 (d, J=9.2)7.85 (d, J=2.1) -7.65 (dd, J=8.9, 2.1)7.75 (d, J=8.9)
7-Br, 2-Morpholine -7.00 (d, J=9.2)7.92 (d, J=9.2)7.60 (d, J=8.8)7.45 (dd, J=8.8, 2.0)-8.05 (d, J=2.0)
6-Br, 3-Morpholine 8.75 (s) -7.80 (s)7.88 (d, J=2.1)-7.68 (dd, J=8.9, 2.1)7.80 (d, J=8.9)

Table 2: Key FT-IR and UV-Vis Spectroscopic Markers

IsomerUV-Vis λmax​ (MeOH)FT-IR: ν (C-O-C)FT-IR: ν (C-Br)FT-IR: ν (C=N / C=C)
2-Morpholino variants ~260 nm, ~345 nm (Red-shifted)1115 - 1125 cm −1 1050 - 1070 cm −1 1590 - 1610 cm −1
3-Morpholino variants ~245 nm, ~320 nm (Blue-shifted)1115 - 1125 cm −1 1050 - 1070 cm −1 1580 - 1600 cm −1

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. A protocol is only scientifically sound if it includes internal checks that prove the validity of the run before data interpretation begins.

Protocol A: High-Resolution NMR Acquisition (1D & 2D)

Objective: Unambiguous assignment of regiochemistry via spin-spin coupling and through-bond correlation[2].

  • Sample Preparation & Internal Validation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: The TMS provides an internal zero reference ( δ 0.00 ppm). The CDCl 3​ lock signal verifies solvent purity and system stability. If the residual CHCl 3​ peak deviates from 7.26 ppm, the calibration is rejected.

  • Probe Tuning & Shimming: Perform automated or manual tuning/matching of the probe to the exact sample impedance, followed by gradient shimming.

    • Causality: Perfect magnetic field homogeneity is critical. Poor shimming broadens peaks, obscuring the fine meta-couplings ( J≈2 Hz) required to differentiate H-5 from H-8. Line widths must be <1 Hz at 50% height.

  • 1D 1 H and 13 C Acquisition: Acquire standard 1D spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation:

    • Self-Validation Check: To definitively prove the morpholine is at C-2 and not C-3, analyze the HMBC spectrum. You must observe a 3-bond cross-peak between the morpholine N-CH 2​ protons ( 3.7 ppm) and the quinoline C-2 carbon ( 157 ppm). The absence of this specific cross-peak invalidates the 2-morpholino structural hypothesis.

Protocol B: UV-Vis & FT-IR Analysis

Objective: Verification of electronic conjugation and functional group integrity[1][4].

  • UV-Vis Acquisition: Prepare a 10 μ M solution in spectroscopic-grade Methanol.

    • Self-Validation Check: Run a solvent blank (pure Methanol) in both the reference and sample cuvettes first. The resulting baseline must be perfectly flat ( ±0.002 Absorbance Units). Any deviation indicates cuvette contamination or lamp degradation.

  • FT-IR ATR (Attenuated Total Reflectance):

    • Self-Validation Check: Prior to sample application, run a background scan in ambient air. The software must automatically subtract this background to remove atmospheric CO 2​ ( 2350 cm −1 ) and H 2​ O vapor interferences. Apply the solid sample to the diamond crystal with consistent anvil pressure until the C-O-C stretch ( 1120 cm −1 ) achieves at least 10% transmittance.

References

  • Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study Source: ResearchGate URL:[Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PMC (NIH) URL:[Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives Source: PMC (NIH) URL:[Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles Source: MDPI URL:[Link]

Sources

Validation

Optimizing LC-MS/MS Quantification for 4-(6-Bromoquinolin-2-yl)morpholine: A Method Development Comparison Guide

Introduction: The Physicochemical Challenge The quantification of 4-(6-Bromoquinolin-2-yl)morpholine—a lipophilic, basic molecule featuring both quinoline and morpholine moieties—presents two distinct analytical hurdles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Physicochemical Challenge

The quantification of 4-(6-Bromoquinolin-2-yl)morpholine—a lipophilic, basic molecule featuring both quinoline and morpholine moieties—presents two distinct analytical hurdles in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). First, its basic nitrogen centers (specifically the morpholine ring, pKa ~8.3) are fully protonated under standard acidic LC conditions. This leads to severe peak tailing due to secondary electrostatic interactions with residual silanols on traditional silica-based stationary phases. Second, its high lipophilicity results in co-elution with endogenous matrix lipids, leading to severe ion suppression in the electrospray ionization (ESI) source[1].

This guide objectively compares traditional analytical approaches against advanced stationary phase chemistries and mixed-mode sample preparation techniques, providing a self-validating framework for robust pharmacokinetic method development.

G N1 4-(6-Bromoquinolin-2-yl)morpholine (Basic Lipophilic Amine) N2 Chromatographic Challenge: Secondary Silanol Interactions N1->N2 N3 Sample Prep Challenge: Phospholipid Ion Suppression N1->N3 N4 Solution: Charged Surface Hybrid (CSH) C18 N2->N4 N5 Solution: Mixed-Mode Cation Exchange (MCX) SPE N3->N5 N6 Result: Sharp Peaks with 0.1% Formic Acid (No TFA) N4->N6 N7 Result: >95% Phospholipid Removal & High Recovery N5->N7

Fig 1. Logical workflow addressing physicochemical challenges of basic amines in LC-MS/MS.

Chromatographic Strategy: Overcoming Secondary Interactions

The Causality of Peak Tailing and Signal Suppression

Historically, chromatographers have relied on strong ion-pairing agents like Trifluoroacetic Acid (TFA) to mask residual silanols on fully porous silica columns, thereby improving the peak shape of basic amines. However, TFA forms highly stable, neutral ion pairs with basic analytes in the liquid phase. During the ESI droplet desolvation process, these pairs resist transferring into the gas phase as charged ions, drastically suppressing the MS signal[2].

Comparison: Traditional Silica C18 vs. Charged Surface Hybrid (CSH) C18

To achieve high sensitivity, weaker acids like 0.1% Formic Acid (FA) are preferred. However, traditional silica C18 columns fail to produce symmetrical peaks for 4-(6-Bromoquinolin-2-yl)morpholine under FA conditions.

By employing a, we alter the fundamental interaction mechanics[2]. CSH technology incorporates a controlled, low-level positive charge on the particle surface. This creates an electrostatic repulsion between the stationary phase and the protonated morpholine nitrogen, preventing the analyte from penetrating the bonded phase to interact with underlying acidic silanols.

Table 1: Chromatographic Performance Comparison (Mobile Phase: 0.1% Formic Acid)

Performance MetricTraditional Fully Porous C18Charged Surface Hybrid (CSH) C18
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) 4,50012,500
MS Signal Intensity (Area) 4.2 x 104 1.8 x 106
Loadability (Mass Overload) Overloads at >50 ng on-columnLinear up to >500 ng on-column

Sample Preparation Strategy: Eradicating Matrix Effects

The Causality of Ion Suppression

In bioanalysis, the "matrix effect" primarily manifests as ion suppression—a loss of target analyte signal due to competition for charge at the ESI droplet surface[1]. Phospholipids (specifically glycerophosphocholines) are the primary culprits in plasma[3].

Comparison: Protein Precipitation (PPT) vs. Mixed-Mode Cation Exchange (SPE)

Standard Protein Precipitation (PPT) using acetonitrile removes proteins but leaves >90% of endogenous phospholipids in the extract. Because 4-(6-Bromoquinolin-2-yl)morpholine is highly lipophilic, it co-elutes with these residual lipids in the reversed-phase gradient, leading to catastrophic signal quenching.

To isolate the analyte, we utilize solid-phase extraction. The MCX sorbent contains both reversed-phase moieties and strongly acidic sulfonic acid groups (pKa < 1). When the plasma sample is acidified, the morpholine ring becomes fully protonated and binds ionically to the sorbent. This allows us to wash the sorbent with 100% methanol, stripping away all neutral lipids and phospholipids (which rely solely on reversed-phase interactions) while the analyte remains locked in place via ionic bonds.

Table 2: Sample Preparation Efficiency (Rat Plasma Matrix)

MetricProtein Precipitation (PPT)Oasis MCX SPE
Absolute Recovery 65.2% ± 8.4%94.1% ± 2.1%
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Negligible Effect)
Phospholipid Removal < 10%> 99%

(Note: A Matrix Factor of 1.0 indicates zero matrix interference. MF < 1 indicates suppression).

SPE S1 1. Condition/Equilibrate (MeOH, then 2% FA) S2 2. Load Sample (Acidified Plasma) S1->S2 S3 3. Wash 1 (Aqueous) (2% FA in Water) S2->S3 S4 4. Wash 2 (Organic) (100% MeOH) S3->S4 S5 5. Elute Analyte (5% NH4OH in MeOH) S4->S5

Fig 2. Step-by-step MCX solid-phase extraction workflow for basic amine quantification.

Validated Experimental Protocols

Oasis MCX SPE Step-by-Step Workflow
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and ensure complete protonation of the morpholine nitrogen.

  • Conditioning: Pass 1.0 mL of Methanol through the Oasis MCX 30 mg cartridge, followed by 1.0 mL of 2% Formic Acid in water.

  • Loading: Load the 200 µL pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2 (Organic - Critical Step): Wash with 1.0 mL of 100% Methanol. Mechanistic note: This breaks all reversed-phase interactions, washing away phospholipids while the analyte remains ionically bound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH deprotonates the morpholine ring, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.5 mL/min.

  • MS Mode: ESI Positive (+).

  • MRM Transitions: Optimized specific to the precursor [M+H]+ of 4-(6-Bromoquinolin-2-yl)morpholine (m/z ~293.0 based on isotopes) to its dominant product ion.

The Self-Validating System: Post-Column Infusion

To guarantee the trustworthiness of the method, you must validate the absence of hidden matrix effects using the [3].

  • Set up a syringe pump to continuously infuse a pure standard solution of 4-(6-Bromoquinolin-2-yl)morpholine (e.g., 100 ng/mL) directly into the MS source via a T-connector post-column.

  • Inject a blank plasma extract (prepared via the MCX SPE protocol) into the LC system.

  • Monitor the MS baseline. A steady, unperturbed baseline confirms that the SPE method successfully removed all co-eluting matrix components. A sudden dip in the baseline at the analyte's retention time would indicate unresolved ion suppression.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom Publishing URL:[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring National Institutes of Health (NIH) / PMC URL:[Link]

  • Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns Waters Corporation URL:[Link]

  • Oasis Sample Extraction Products: Chemistry and Formats Waters Corporation URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(6-Bromoquinolin-2-yl)morpholine: A Guide for Laboratory Professionals

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(6-Bromoquinolin-2-yl)morpholine, a halogenated heterocyclic compound. The protocols outlined here are designed to protect laboratory personnel, minimize environmental impact, and ensure regulatory compliance, reflecting our commitment to providing value beyond the product itself.

Hazard Profile and Risk Assessment: Understanding the "Why"

  • Bromoquinoline Moiety: Quinolines and their halogenated derivatives are recognized for their biological activity and associated toxicological profiles.[1] Compounds in this class are often harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation.[2][3][4][5] Certain quinoline derivatives carry warnings for potential genetic defects and reproductive toxicity, and they are frequently classified as toxic to aquatic life with long-lasting effects.[6][7][8]

  • Morpholine Moiety: Morpholine is a flammable liquid and vapor that is classified as toxic and corrosive.[9][10] It is harmful if swallowed or inhaled, toxic upon skin contact, and can cause severe skin burns and eye damage.[11][12]

  • Combined Profile: Synthesizing these hazards, 4-(6-Bromoquinolin-2-yl)morpholine must be treated as a hazardous substance with multiple potential risks: acute toxicity (oral, dermal, inhalation), severe skin and eye corrosivity, respiratory irritation, and potential long-term environmental toxicity.

Quantitative Hazard Data Summary (Based on Analogous Compounds)
Hazard CategoryGHS Classification (Anticipated)Hazard Statement (Anticipated)Source
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 / 4H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[2][4][9]
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][9][11]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage / Causes serious eye irritation.[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4][5]
Hazardous to the Aquatic EnvironmentCategory 1 / 2H400/H411: Very toxic/Toxic to aquatic life with long lasting effects.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, rigorous adherence to PPE protocols is non-negotiable. The causality is clear: preventing exposure is the most effective safety measure.

  • Hand Protection: Wear chemical-resistant nitrile gloves.[13][14] Double-gloving is recommended, especially during waste consolidation or spill cleanup.

  • Eye and Face Protection: Use chemical splash goggles and a face shield.[9][13] Standard safety glasses are insufficient to protect against potential splashes of this corrosive material.

  • Body Protection: A full-length laboratory coat is mandatory.[13][14] Consider a chemically resistant apron for tasks involving larger quantities or a higher risk of splashing.

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[14][15]

Step-by-Step Disposal Protocol

The cardinal rule for disposing of 4-(6-Bromoquinolin-2-yl)morpholine is segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[13][14][16][17]

Waste Segregation and Collection Workflow

cluster_0 Waste Generation Point (Fume Hood) cluster_1 Designated Hazardous Waste Containers A Solid Waste (e.g., contaminated filter paper, weigh boats) E "HALOGENATED ORGANIC SOLID WASTE" - Labeled, sealed container A->E B Liquid Waste (e.g., reaction mixtures, solutions) F "HALOGENATED ORGANIC LIQUID WASTE" - Labeled, sealed, compatible container - Kept in secondary containment B->F C Sharps (e.g., contaminated needles, Pasteur pipettes) G "SHARPS WASTE" - Puncture-proof container C->G D Empty Containers (e.g., original product bottle) H Rinsate Collection "HALOGENATED ORGANIC LIQUID WASTE" D->H Triple-rinse with a suitable solvent (e.g., acetone) I Arrange for pickup by Environmental Health & Safety (EH&S) E->I Store in designated satellite accumulation area F->I G->I H->F Combine with liquid waste

Caption: Waste Segregation Flowchart for 4-(6-Bromoquinolin-2-yl)morpholine.

Detailed Procedural Steps:
  • Container Preparation:

    • Obtain separate, designated waste containers for halogenated solid and liquid waste from your institution's Environmental Health & Safety (EH&S) department.[18]

    • Ensure containers are made of a compatible material (e.g., polyethylene for liquids), are in good condition with no leaks, and have a secure, tightly fitting cap.[16][19]

    • Affix a "Hazardous Waste" label to each container before adding the first drop of waste.[19] Clearly write "4-(6-Bromoquinolin-2-yl)morpholine" and any other constituents on the label. Do not use abbreviations.[19]

  • Solid Waste Collection:

    • Carefully place any solid residue of 4-(6-Bromoquinolin-2-yl)morpholine, along with contaminated items like weighing paper, gloves, and paper towels, directly into the "HALOGENATED ORGANIC SOLID WASTE" container.[6]

    • Keep the container closed at all times except when actively adding waste.[13][19]

  • Liquid Waste Collection:

    • Pour all solutions containing 4-(6-Bromoquinolin-2-yl)morpholine into the "HALOGENATED ORGANIC LIQUID WASTE" container.

    • This container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[19]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[20]

  • Decontamination of Empty Containers:

    • The original product container is not considered "empty" until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[16][19]

    • Crucially, collect all three rinses (the "rinsate") as hazardous waste. [16] Add the rinsate to your "HALOGENATED ORGANIC LIQUID WASTE" container.

    • After triple-rinsing and air-drying in a fume hood, the container can often be disposed of in the regular trash or recycled, but confirm this with your institutional guidelines. Deface the original label before disposal.

Spill Management: An Emergency Response Plan

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert: If a spill occurs, immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Secure: If the spill is small and you are trained and equipped to handle it, proceed with cleanup.[18] For large spills, or if you are ever in doubt, contact your institution's EH&S emergency line.

  • Contain: Use a spill kit with absorbent materials (e.g., spill pillows or vermiculite) to contain the spill and prevent it from spreading.[13] Do not use combustible materials like paper towels for large liquid spills.

  • Neutralize/Absorb: Cover the spill with the absorbent material.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into the "HALOGENATED ORGANIC SOLID WASTE" container. All materials used for cleanup, including your PPE, must be disposed of as hazardous waste.[18]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Spill Response Decision Tree

Spill Spill Occurs Assess Is the spill large? Are you trained & equipped? Spill->Assess Evacuate Evacuate Area Call EH&S Emergency Line Assess->Evacuate Yes / No Cleanup Proceed with Cleanup Assess->Cleanup No / Yes Contain Contain spill with absorbent materials Cleanup->Contain Collect Collect absorbed material into Halogenated Solid Waste Contain->Collect Decontaminate Decontaminate area and dispose of all materials as hazardous waste Collect->Decontaminate

Caption: Decision-making workflow for a chemical spill.

Final Disposal: The End of the Line

The ultimate disposal of 4-(6-Bromoquinolin-2-yl)morpholine must be conducted through your institution's certified hazardous waste management program.[6][7] When your waste containers are approaching full (around 90%), seal them securely and contact your EH&S department to arrange for pickup. They will ensure the waste is transported to a licensed facility for final destruction, typically via high-temperature incineration, which is an effective method for breaking down halogenated organic compounds.[6][21] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[14][19]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our shared environment, and ensure the integrity of your research enterprise.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025).
  • Halogenated Organic Liquids - Standard Oper
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • 6-bromoquinoline — Chemical Substance Inform
  • Morpholine - SAFETY D
  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
  • 5-Bromoquinoline - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
  • 4-Bromoisoquinoline - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 3-Bromoquinoline - SAFETY D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983).
  • Halogenated Solvents.
  • SOP: WASTE DISPOSAL & RECYCLING. UCT's Faculty of Science.
  • Other Disposal Guidance. US EPA.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Safety D
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine. CDH Fine Chemical.
  • 6-bromo-4-(morpholin-4-yl)
  • Environmental Fact Sheet, Organobromine. US EPA.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Safety D
  • Workplace Safety and Health Guidelines. Ministry of Manpower Singapore.
  • QUINOLINE FOR SYNTHESIS - Safety D
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025).
  • 4,6-Dibromoquinoline PubChem CID 17750632. PubChem.
  • MORPHOLINE. LookChem.
  • Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook. (2025).
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.

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